Methyl 2,3-dimethylbutanoate
Description
Properties
IUPAC Name |
methyl 2,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)6(3)7(8)9-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXGEYQXFJAIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2,3-Dimethylbutanoate: A Technical Guide to its Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of methyl 2,3-dimethylbutanoate's natural occurrence, with a focus on its reported fungal origins. While quantitative data remains elusive in publicly accessible literature, this document outlines the likely biosynthetic pathways and provides detailed, representative experimental protocols for the isolation and identification of this and similar volatile organic compounds (VOCs) from fungal cultures.
Natural Occurrence
Quantitative Data
A thorough review of scientific literature did not yield specific quantitative data for the concentration of this compound in Aspergillus candidus or any other natural source. The tables below are structured to accommodate such data should it become available through future research.
Table 1: Quantitative Occurrence of this compound in Fungi
| Fungal Species | Strain | Growth Medium | Culture Age (days) | Concentration (µg/g of biomass) | Analytical Method | Reference |
| Aspergillus candidus | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
Table 2: Quantitative Occurrence of this compound in Other Natural Sources
| Source | Part of Organism | Geographic Origin | Concentration | Analytical Method | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Biosynthesis
The biosynthesis of this compound in fungi likely proceeds through the formation of its precursor, 2,3-dimethylbutanoic acid, which is subsequently esterified. The biosynthesis of the acid precursor is likely linked to the catabolism of branched-chain amino acids, such as isoleucine.
Caption: Proposed biosynthetic pathway for 2,3-dimethylbutanoic acid.
The final step in the formation of this compound would be the esterification of 2,3-dimethylbutanoic acid with methanol, a reaction likely catalyzed by a fungal esterase.
Experimental Protocols
While a specific protocol for the isolation and quantification of this compound from Aspergillus candidus is not available, the following represents a standard methodology for the analysis of volatile organic compounds from fungal cultures. This protocol is based on commonly used techniques for analyzing fungal VOCs.
Fungal Culture and VOC Collection
-
Fungal Strain: Aspergillus candidus (or other relevant fungal isolate).
-
Culture Medium: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).
-
Inoculation and Incubation: Inoculate the liquid medium with fungal spores or mycelial fragments. Incubate the culture under controlled conditions (e.g., 25-28°C, shaking at 150 rpm) for a specified period (e.g., 7-14 days) to allow for fungal growth and production of secondary metabolites.
-
VOC Trapping: Utilize a headspace solid-phase microextraction (SPME) method for trapping volatile compounds.
-
Transfer a defined volume of the fungal culture to a sealed headspace vial.
-
Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace above the culture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
-
Caption: Generalized workflow for the analysis of fungal volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injection: Thermally desorb the trapped VOCs from the SPME fiber in the heated GC inlet.
-
Gas Chromatography:
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. An example program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/minute.
-
Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Compound Identification and Quantification
-
Identification:
-
Compare the obtained mass spectra with spectral libraries such as the National Institute of Standards and Technology (NIST) library.
-
Confirm the identification by comparing the retention time and mass spectrum with an authentic standard of this compound.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the authentic standard.
-
Analyze the standard solutions using the same SPME-GC-MS method.
-
Quantify the amount of this compound in the fungal headspace sample by comparing its peak area to the calibration curve.
-
Conclusion
This compound is a documented natural product of Aspergillus candidus. While this provides a starting point for researchers, the lack of detailed studies on its concentration and the specific conditions that promote its production presents a significant knowledge gap. The experimental protocols and biosynthetic hypotheses presented in this guide offer a framework for future research to quantify its natural occurrence and elucidate its formation. Such studies will be invaluable for understanding the chemical ecology of fungi and for the potential biotechnological applications of this and other volatile organic compounds.
References
An In-depth Technical Guide to the Secondary Metabolites of Aspergillus candidus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillus candidus, a ubiquitous filamentous fungus, has emerged as a prolific source of structurally diverse secondary metabolites with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core secondary metabolites produced by this species, with a focus on their chemical diversity, biosynthesis, and pharmacological potential. Detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds are provided, alongside a compilation of quantitative bioactivity data. Furthermore, this guide visualizes the regulatory and biosynthetic pathways to facilitate a deeper understanding of the molecular mechanisms governing the production of these valuable natural products.
Introduction
The genus Aspergillus is renowned for its ability to produce a vast arsenal (B13267) of secondary metabolites, and Aspergillus candidus is a notable contributor to this chemical diversity.[1] Its secondary metabolome is rich in polyketides, terpenoids, and non-ribosomal peptides, many of which exhibit potent antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.[2][3] This guide serves as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of Aspergillus candidus secondary metabolites.
Key Secondary Metabolites of Aspergillus candidus
Aspergillus candidus produces a variety of bioactive compounds, with the most prominent classes being p-terphenyls, candidusins, and flavonoids.
-
p-Terphenyl (B122091) Derivatives: These compounds, including terphenyllin (B1681270) and its prenylated derivatives, are characterized by a central phenyl ring substituted with two other phenyl rings. They are known for their significant cytotoxic and α-glucosidase inhibitory activities.[4]
-
Candidusins: This class of compounds, which includes unguisins, are cyclic peptides often containing non-proteinogenic amino acids. They have demonstrated notable biological activities.[5]
-
Flavonoids: Aspergillus candidus is one of the few fungal species known to produce flavonoids, such as chlorflavonin, which possesses antifungal properties.[4][6]
-
Other Metabolites: The fungus also produces a range of other compounds, including asperlin, which has shown antimicrobial activity.
Biosynthesis of Key Secondary Metabolites
The biosynthesis of secondary metabolites in Aspergillus is orchestrated by biosynthetic gene clusters (BGCs) that encode the necessary enzymes, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and terpene cyclases.
Putative Biosynthetic Pathway of Terphenyllin (a p-Terphenyl)
The biosynthesis of the p-terphenyl core is believed to proceed via the shikimate pathway, starting from the amino acid phenylalanine. While the specific PKS responsible in A. candidus has not been fully characterized, the pathway likely involves the condensation of phenyl-derived precursors.
Biosynthetic Pathway of Unguisins (Candidusins)
Recent research has elucidated the biosynthetic gene cluster for unguisins in Aspergillus candidus. This pathway involves a heptamodular non-ribosomal peptide synthetase (NRPS) named UgsA.[5]
Biosynthetic Pathway of Chlorflavonin
Aspergillus candidus employs a unique pathway for the biosynthesis of the flavonoid chlorflavonin, involving a nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme.[6][7]
Regulation of Secondary Metabolism
The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as light, pH, and nutrient availability. Key global regulators include the velvet complex proteins (VeA, VelB) and the methyltransferase LaeA.[6][8]
Quantitative Bioactivity Data
The following tables summarize the reported in vitro biological activities of selected secondary metabolites from Aspergillus candidus.
Table 1: Cytotoxic and Anti-proliferative Activities (IC50 in µM)
| Compound | Cell Line | Activity (IC50 µM) | Reference |
| Asperterphenyllin G | L-02 | 1.7 | [3] |
| Asperterphenyllin G | MGC-803 | 1.0 | [3] |
| Asperterphenyllin G | HCT-116 | 0.8 | [3] |
| Asperterphenyllin G | BEL-7402 | 6.0 | [3] |
| Asperterphenyllin G | A549 | 0.4 | [3] |
| Asperterphenyllin G | SH-SY5Y | 0.6 | [3] |
| Asperterphenyllin G | HeLa | 1.7 | [3] |
| Asperterphenyllin G | U87 | 0.9 | [3] |
| Asperterphenyllin G | HO8910 | 1.3 | [3] |
Table 2: Antimicrobial Activities (MIC in µg/mL)
| Compound | Microorganism | Activity (MIC µg/mL) | Reference |
| 3, 3″-dihydroxyterphenyllin | Staphylococcus aureus ATCC29213 | 32 | [2] |
| 3, 3″-dihydroxyterphenyllin | Ralstonia solanacearum | 32 | [2] |
| Asperterphenyllin C | Proteus species | 19 | [3] |
Table 3: Other Biological Activities (IC50)
| Compound | Activity | IC50 | Reference |
| Asperterphenyllin A | Anti-influenza virus A (H1N1) | 53 µM | [3] |
| Asperterphenyllin A | Protein tyrosine phosphatase 1B (PTP1B) inhibition | 21 µM | [3] |
| 3, 3″-dihydroxyterphenyllin | Antioxidant (DPPH) | 17.62 µg/mL | [2] |
Experimental Protocols
General Workflow for Isolation and Purification
Protocol for Isolation and Purification of Terphenyllins
This protocol is adapted from the successful isolation of p-terphenyl derivatives from Aspergillus candidus.[2]
-
Fermentation:
-
Culture Aspergillus candidus on Potato Dextrose Agar (B569324) (PDA) at 28 °C for 5 days.
-
Inoculate a liquid seed medium (Potato Dextrose Broth) with agar plugs and incubate on a rotary shaker at 150 rpm and 28 °C for 5 days.
-
Transfer the liquid seed culture to a solid rice medium and incubate at 28 °C for 60 days.
-
-
Extraction:
-
Harvest the entire fermentation culture and extract with methanol (B129727).
-
Partition the methanol extract between ethyl acetate (B1210297) and water.
-
Collect and concentrate the ethyl acetate layer to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.
-
Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) mobile phase.
-
Perform final purification using semi-preparative HPLC with a methanol-water gradient to obtain pure terphenyllin derivatives.
-
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the purified A. candidus metabolite and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of the metabolites.
-
Sample Preparation: Prepare different concentrations of the purified metabolite in methanol.
-
Reaction Mixture: To 1 mL of the sample solution, add 2 mL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for acute inflammation.
-
Animal Model: Use male Wistar rats (180-220 g).
-
Treatment: Administer the test compound (purified metabolite) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
Aspergillus candidus is a rich and versatile source of bioactive secondary metabolites with significant potential for drug discovery and development. The compounds produced by this fungus, particularly the p-terphenyls, candidusins, and flavonoids, exhibit a range of promising pharmacological activities. The elucidation of the biosynthetic gene clusters and a deeper understanding of the regulatory networks governing their expression will pave the way for the targeted discovery and bioengineering of novel therapeutic agents. This technical guide provides a foundational resource for researchers to explore and harness the chemical diversity of Aspergillus candidus.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. These molecules are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation. Their esters, particularly wax esters, serve as energy storage compounds and protective barriers. This technical guide provides a comprehensive overview of the core biosynthetic pathways of branched-chain fatty acid esters, detailed experimental protocols for their study, and quantitative data to support further research and development.
Biosynthesis of Branched-Chain Fatty Acids (BCFAs)
The synthesis of BCFAs diverges from the canonical straight-chain fatty acid synthesis (FAS) pathway at the initial priming step. Instead of using acetyl-CoA as a primer, the biosynthesis of BCFAs utilizes branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1]
Precursor Synthesis
The initial step involves the transamination of BCAAs to their corresponding α-keto acids. This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding branched-chain acyl-CoA primers.[2]
-
Isoleucine is converted to 2-methylbutyryl-CoA, the primer for anteiso-BCFAs.
-
Leucine is converted to isovaleryl-CoA (3-methylbutyryl-CoA), the primer for iso-BCFAs with an even number of carbons.
-
Valine is converted to isobutyryl-CoA (2-methylpropanoyl-CoA), the primer for iso-BCFAs with an odd number of carbons.[2]
Elongation by Fatty Acid Synthase (FAS)
Once the branched-chain acyl-CoA primer is formed, it enters the fatty acid synthesis cycle. The elongation of the fatty acid chain is carried out by the multi-enzyme fatty acid synthase (FAS) complex. In most bacteria, this is a Type II FAS system composed of discrete, monofunctional enzymes, whereas in eukaryotes, a large, multifunctional Type I FAS is responsible for catalysis.[3][4] The elongation process involves a repeating four-step cycle:
-
Condensation: The branched-chain acyl-CoA primer (or the growing acyl-ACP chain) is condensed with malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase (KAS). This is a key control point, and the specificity of the KAS enzyme influences the preference for branched-chain primers.[5]
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR), utilizing NADPH as a reducing agent.[5]
-
Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP by β-hydroxyacyl-ACP dehydratase (DH).[5]
-
Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by enoyl-ACP reductase (ENR), also using NADPH.[5]
This cycle is repeated, adding two-carbon units from malonyl-CoA in each iteration, until a fatty acid of a specific chain length is synthesized.
Signaling Pathway for BCFA Biosynthesis
The following diagram illustrates the general pathway for the biosynthesis of branched-chain fatty acids.
Caption: Biosynthetic pathway of branched-chain fatty acids.
Esterification to Branched-Chain Fatty Acid Esters
The final step in the formation of branched-chain fatty acid esters is the esterification of the newly synthesized BCFA with an alcohol. In many organisms, particularly bacteria, this is catalyzed by a wax ester synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT).[2][6]
These enzymes typically utilize a fatty acyl-CoA and a fatty alcohol as substrates to produce a wax ester and coenzyme A.[6] The substrate specificity of the wax ester synthase can vary between different organisms, influencing the final composition of the branched-chain fatty acid esters.[2][7]
Wax Ester Synthase Reaction
The general reaction catalyzed by wax ester synthase is as follows:
Branched-Chain Acyl-CoA + Fatty Alcohol → Branched-Chain Fatty Acid Ester (Wax Ester) + Coenzyme A
The following diagram illustrates the esterification step.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in Substrate Specificities of Five Bacterial Wax Ester Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
Spectroscopic Analysis of Methyl 2,3-dimethylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [2] |
| CAS Number | 30540-29-5 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
Experimental ¹H NMR data for Methyl 2,3-dimethylbutanoate is not available in the searched public spectral databases. Predicted data can be calculated using various software tools, but is not included here to maintain a focus on experimental results.
¹³C NMR Spectroscopy
| Predicted ¹³C Chemical Shifts (ppm) | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | Data not available |
| O-CH₃ | Data not available |
| CH (C2) | Data not available |
| CH (C3) | Data not available |
| CH₃ (on C2) | Data not available |
| CH₃ (on C3) | Data not available |
| CH₃ (on C3) | Data not available |
Note: Specific peak assignments are not available from the predicted spectrum.
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not available in the searched public databases. However, the expected characteristic absorption bands for an aliphatic ester are as follows:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ester) | 1750 - 1735 |
| C-O (ester) | 1300 - 1000 |
| C-H (alkane) | 2950 - 2850 |
Mass Spectrometry (MS)
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques cited, applicable to a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-600 MHz NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-15 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-150 MHz NMR spectrometer.
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained mass spectrum with library databases for confirmation.
-
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic techniques and structural information.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Methyl 2,3-dimethylbutanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of methyl 2,3-dimethylbutanoate. Due to the limited availability of specific experimental spectral data for this compound in public-facing scientific databases, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and provides a detailed, adaptable protocol for its analysis. The presented data is predictive and intended to serve as a reference for researchers undertaking the empirical analysis of this molecule.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~3.67 | Singlet | 3H | - | O-CH₃ |
| ~2.40 | Doublet of Quartets | 1H | ~6.8, ~4.5 | CH -C=O |
| ~1.95 | Multiplet | 1H | - | CH -(CH₃)₂ |
| ~1.15 | Doublet | 3H | ~6.8 | CH-CH₃ |
| ~0.90 | Doublet | 6H | ~6.7 | CH-(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~176.5 | Quaternary | C =O |
| ~51.5 | Primary | O-C H₃ |
| ~46.0 | Tertiary | C H-C=O |
| ~33.0 | Tertiary | C H-(CH₃)₂ |
| ~20.0 | Primary | CH-C H₃ |
| ~19.5, ~18.5 | Primary | CH-(C H₃)₂ |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of small organic molecules.[1]
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals in the NMR spectrum.
-
Solvent Selection: Use a high-purity deuterated solvent, with deuterated chloroform (B151607) (CDCl₃) being a common and suitable choice for non-polar to moderately polar small molecules.[1]
-
Concentration:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
-
Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration.
-
3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
Mandatory Visualization
The following diagrams illustrate the structure of this compound and the key through-bond correlations that would be observed in its 2D NMR spectra, which are essential for unambiguous signal assignment.
References
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of Methyl 2,3-dimethylbutanoate (C₇H₁₄O₂), a branched-chain fatty acid methyl ester. This document outlines the compound's mass spectral data, proposes a fragmentation pathway, and details a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is a methyl ester of a short, branched-chain fatty acid. The analysis of such compounds is crucial in various fields, including metabolomics, food science, and the analysis of biofuels. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of these volatile compounds. Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex matrices.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion (M⁺) is expected at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight (130.18 g/mol ). However, the molecular ion peak for branched esters can be weak or absent. The key fragment ions observed in the mass spectrum of this compound are summarized in the table below.[1][2]
| m/z | Proposed Fragment Ion |
| 130 | [C₇H₁₄O₂]⁺ (Molecular Ion) |
| 115 | [M - CH₃]⁺ |
| 101 | [M - C₂H₅]⁺ |
| 88 | [C₄H₈O₂]⁺• |
| 87 | [C₅H₇O]⁺ |
| 74 | [C₃H₆O₂]⁺• (McLafferty rearrangement) |
| 71 | [C₄H₇O]⁺ |
| 59 | [COOCH₃]⁺ |
| 57 | [C₄H₉]⁺ |
| 56 | [C₄H₈]⁺• |
| 55 | [C₄H₇]⁺ |
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows several predictable pathways common to branched-chain methyl esters. The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Key fragmentation mechanisms include:
-
Alpha-cleavage: The cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. Loss of the methoxy (B1213986) group (•OCH₃) leads to the formation of an acylium ion at m/z 87. Alpha-cleavage can also result in the loss of an ethyl radical (•C₂H₅) to form the ion at m/z 101, or a methyl radical (•CH₃) to form the ion at m/z 115.
-
McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen involves the transfer of this hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this compound, this leads to the formation of a prominent ion at m/z 74.
-
Other Fragmentations: The ion at m/z 88 can be formed through cleavage of the Cα-Cβ bond. The ion at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺). The ion at m/z 57 is likely the t-butyl cation ([C₄H₉]⁺), a stable carbocation. The ions at m/z 56 and 55 arise from subsequent hydrogen loss from the m/z 57 fragment.
Experimental Protocol: GC-MS Analysis
A standard experimental workflow for the analysis of this compound is depicted below.
Caption: General workflow for GC-MS analysis.
Sample Preparation and Derivatization
For samples where this compound is not already present as a methyl ester, a derivatization step is required. A common method is the transesterification of lipids using an acid catalyst.
-
Protocol:
-
To the lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 50-60°C for 1-2 hours.
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with a non-polar solvent such as hexane.
-
The organic layer containing the FAMEs is then concentrated for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are typical GC-MS parameters for the analysis of FAMEs.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless or split (e.g., 20:1) |
| Oven Program | Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-350 |
| Scan Rate | 2 scans/s |
Conclusion
The mass spectrometry of this compound provides a wealth of structural information through its characteristic fragmentation pattern. By understanding the key fragment ions and the pathways by which they are formed, researchers can confidently identify this compound in complex mixtures. The provided experimental protocol offers a robust starting point for developing analytical methods for the detection and quantification of this compound and related branched-chain fatty acid methyl esters.
References
Physical properties of Methyl 2,3-dimethylbutanoate
An In-depth Technical Guide to the Physical Properties of Methyl 2,3-dimethylbutanoate
Introduction
This compound (CAS No. 30540-29-5) is an organic compound classified as a fatty acid ester.[1] With the molecular formula C₇H₁₄O₂, it is the methyl ester of 2,3-dimethylbutanoic acid.[2][3][4][5] This compound is a colorless liquid with a characteristic fruity odor.[2] It is poorly soluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[2] Found naturally in Aspergillus candidus, this ester is also utilized in research, particularly in studies involving synthetic cannabinoids where it acts as an agonist of the CB2 receptor.[1][2][3]
A thorough understanding of the physical properties of this compound is essential for its application in drug development, organic synthesis, and materials science. These properties dictate its behavior in various chemical and physical processes, influencing reaction conditions, purification methods, and formulation strategies. This guide provides a detailed overview of its key physical characteristics, the experimental protocols for their determination, and a logical workflow for this characterization process.
Data Presentation: Physical Properties
The quantitative physical properties of this compound are summarized in the table below. This data is critical for handling, processing, and modeling the behavior of the compound in a laboratory or industrial setting.
| Physical Property | Value | Notes |
| Molecular Formula | C₇H₁₄O₂ | [2][3][4][5] |
| Molecular Weight | 130.18 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Odor | Characteristic fruity odor | [2] |
| Boiling Point | 128-132 °C | At standard atmospheric pressure.[6] |
| Approx. 160 °C | Another reported value, use with caution.[2] | |
| Density | 0.877 g/cm³ (Predicted) | [6] |
| Approx. 0.85 g/cm³ | [2] | |
| Solubility | Poorly soluble in water. Soluble in organic solvents (e.g., ethanol, ether). | [2] |
| Refractive Index | Data not available | Can be determined experimentally. |
| Melting Point | Data not available | Expected to be well below 0 °C. |
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. Before any measurement, it is crucial to verify the purity of the sample, as impurities can significantly alter physical constants.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the preferred method for assessing the purity of volatile esters.[7] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as hexane (B92381) or methanol.[8]
-
Instrument Setup:
-
Chromatograph: Use a gas chromatograph equipped with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.[7][9]
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or equivalent) is typically used for ester analysis.[7]
-
Carrier Gas: Use an inert carrier gas, such as Nitrogen or Hydrogen, at a constant flow rate.[7]
-
Temperature Program: Set an initial oven temperature, followed by a ramp to a final temperature to ensure the elution of all components. A typical program might start at 50°C and ramp up to 230°C.[9]
-
Injector and Detector Temperature: Set the injector and detector temperatures higher than the final oven temperature (e.g., 240°C and 250°C, respectively) to ensure rapid volatilization and prevent condensation.[9]
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[9] The resulting chromatogram will show peaks corresponding to each component. The purity is determined by the ratio of the peak area of the main compound to the total area of all peaks. A pure sample should exhibit a single, sharp peak.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid sample.[10]
Methodology:
-
Sample Preparation: Fill a small glass vial (Durham tube) approximately half-full with the liquid sample (less than 0.5 mL).[10]
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the vial with the open end down.[10]
-
Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.[10]
-
Heating: Place the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed in the oil. Heat the side arm of the Thiele tube gently with a microburner.[10]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Measurement: Remove the heat source. The liquid will begin to cool. The exact boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]
Density Measurement
The density of a liquid is its mass per unit volume and can be determined with basic laboratory equipment.[11][12]
Methodology:
-
Mass Measurement: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.[12][13]
-
Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Record the volume precisely, reading from the bottom of the meniscus.[13]
-
Mass of Liquid: Place the graduated cylinder containing the liquid back on the balance and record the mass.[12][13]
-
Calculation: Calculate the density using the formula: Density = Mass / Volume .[11] For higher accuracy, repeat the measurement with different volumes and average the results.[12][13] Ensure the temperature is recorded, as density is temperature-dependent.
Refractive Index Measurement
The refractive index is a fundamental optical property that is also a good indicator of purity. It is typically measured using a refractometer, though other methods exist.[14][15]
Methodology (using an Abbe Refractometer):
-
Calibration: Ensure the refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (often controlled by a water bath).
-
Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Record Value: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of a liquid sample like this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0229844) [np-mrd.org]
- 2. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. iiste.org [iiste.org]
- 8. Esters | Products | GL Sciences [glsciences.com]
- 9. scielo.br [scielo.br]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to Methyl 2,3-dimethylbutanoate (CAS RN: 30540-29-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3-dimethylbutanoate (CAS RN: 30540-29-5) is a fatty acid methyl ester that has been identified as a synthetic cannabinoid, exhibiting agonist activity at the Cannabinoid Receptor Type 2 (CB2).[1] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including its synthesis, analytical characterization, and mechanism of action. Detailed experimental protocols, safety information, and a discussion of its potential applications in research and drug development are presented. While specific quantitative data on the biological activity of this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context through data on related compounds.
Chemical Information
This compound is a branched-chain fatty acid ester. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 30540-29-5 | [1][2][3] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Butanoic acid, 2,3-dimethyl-, methyl ester | [3] |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 g/mol | [1] |
| SMILES | CC(C)C(C)C(=O)OC | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
| LogP | 1.4515 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Characterization
Synthesis
The primary method for synthesizing this compound is through the Fischer esterification of 2,3-dimethylbutanoic acid with methanol (B129727), typically in the presence of an acid catalyst such as sulfuric acid.[2]
Experimental Protocol: Fischer Esterification of 2,3-dimethylbutanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylbutanoic acid (1.0 equivalent) and methanol (10 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound. Due to its volatility, derivatization is generally not required.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
Column: A non-polar column, such as a 5% phenyl methyl siloxane column, is recommended.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.
Pharmacological Profile
Mechanism of Action: CB2 Receptor Agonism
This compound has been identified as a synthetic cannabinoid that acts as an agonist at the CB2 receptor.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with a range of physiological effects, including modulation of the immune response and inflammation.
Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Pharmacodynamics
Experimental Protocol: CB2 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a general method that can be adapted to determine the binding affinity of this compound for the CB2 receptor.
-
Materials:
-
Cell membranes expressing the human CB2 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-specific binding control (a high concentration of a known CB2 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.
-
Incubate at 30°C for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Pharmacokinetics
Specific pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is not currently available. As a small, lipophilic ester, it is likely to be absorbed orally and readily cross cell membranes. It is expected to be metabolized by esterases in the liver and other tissues, leading to the formation of 2,3-dimethylbutanoic acid and methanol.
Toxicology and Safety
There is no specific, comprehensive toxicological report for this compound. However, data from structurally related short-chain fatty acid esters can provide an indication of its potential toxicity. For example, methyl butanoate has a low acute toxicity with an oral LD50 in rats of >5000 mg/kg.[5][6] Short-chain fatty acids and their esters are generally considered to have low toxicity.[7][8]
| Compound | Species | Route | LD50 | Reference(s) |
| Methyl butanoate | Rat | Oral | > 5000 mg/kg | [5][6] |
| Methyl butanoate | Rabbit | Oral | 3.38 g/kg | [9] |
| Methyl butanoate | Rabbit | Skin | 500 ppm/24h (moderate irritation) | [5] |
Handling and Safety Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Keep away from sources of ignition as it is a flammable liquid.
-
Store in a cool, dry place in a tightly sealed container.
Applications in Research and Drug Development
Given its activity as a CB2 receptor agonist, this compound can be a useful tool for researchers studying the endocannabinoid system.[1] Its potential applications include:
-
Analytical Reference Standard: It can be used as a reference standard in the identification and quantification of synthetic cannabinoids in various matrices.[1]
-
Probing the CB2 Receptor: As a selective agonist, it can be used to investigate the physiological and pathophysiological roles of the CB2 receptor in vitro and in vivo.
-
Lead Compound for Drug Discovery: The structure of this compound could serve as a starting point for the design and synthesis of novel, more potent, and selective CB2 receptor modulators for therapeutic applications, such as the treatment of inflammatory diseases and chronic pain.
Conclusion
This compound is a synthetic cannabinoid with agonist activity at the CB2 receptor. While there is a lack of specific quantitative pharmacological and toxicological data for this compound, its chemical properties, synthesis, and general mechanism of action are understood. This technical guide provides a foundation for researchers and drug development professionals working with or interested in this compound. Further studies are warranted to fully characterize its biological activity and therapeutic potential.
References
- 1. biosynth.com [biosynth.com]
- 2. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
- 3. chemscene.com [chemscene.com]
- 4. CID 160834591 | C14H28O4 | CID 160834591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. methyl butyrate, 623-42-7 [thegoodscentscompany.com]
- 7. Toxicity of Short-Chain Fatty Acids and Alcohols Towards Cladosporium resinae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of short-chain fatty acids and alcohols towards Cladosporium resinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl butyrate | C5H10O2 | CID 12180 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2,3-Dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of methyl 2,3-dimethylbutanoate. The determination of its molecular framework relies on a synergistic application of synthetic chemistry and advanced spectroscopic techniques. This document outlines the synthesis, purification, and detailed spectral analysis required to unequivocally confirm the structure of this branched-chain ester.
Synthesis and Purification
This compound is synthesized via the Fischer esterification of 2,3-dimethylbutanoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Experimental Protocol: Fischer Esterification
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylbutanoic acid and an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
dot
Thermochemical Properties of Methyl 2,3-dimethylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbutanoate (C₇H₁₄O₂) is an ester that has garnered interest in various scientific fields.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. However, a comprehensive review of publicly available literature reveals a significant lack of experimentally determined thermochemical data for this specific compound.
This technical guide provides a framework for understanding the thermochemical profile of this compound. In the absence of direct experimental values, this document details the established experimental and computational methodologies used to determine these crucial parameters. Furthermore, it presents available data for structurally similar compounds to offer a comparative context.
Quantitative Data Summary
Table 1: Thermochemical Data for 2,3-Dimethylbutane (Hydrocarbon Analogue)
| Property | Value | Units | Reference |
| Enthalpy of Formation (liquid, 298.15 K) | -207.0 ± 1.0 | kJ/mol | [2] |
| Enthalpy of Combustion (liquid, 298.15 K) | -4154.9 ± 0.92 | kJ/mol | [2] |
| Standard Entropy (liquid, 298.15 K) | 278.85 | J/mol·K | [2] |
| Enthalpy of Formation (gas, 298.15 K) | -173.1 ± 1.0 | kJ/mol | [3] |
| Heat Capacity (gas, Cₚ, 298.15 K) | 139.4 ± 0.7 | J/mol·K | [2] |
Table 2: Thermochemical Data for Related Methyl Esters
| Compound | Property | Value | Units | Reference |
| Methyl 2-methylbutanoate | Enthalpy (Ideal Gas, 298.15 K) | Not Directly Stated | kJ/mol | [4] |
| Enthalpy (Liquid, 298.15 K) | Not Directly Stated | kJ/mol | [4] | |
| Methyl 3,3-dimethylbutanoate (B8739618) | Enthalpy of Formation (Gas) | Data point exists | - | [5] |
| Enthalpy of Formation (Liquid) | Data point exists | - | [5] |
Note: The NIST WebThermo Tables indicate the existence of data points for the enthalpy of formation of methyl 3,3-dimethylbutanoate but do not provide the explicit values in the accessible search results.[5]
Experimental Protocols
The determination of thermochemical data for a compound like this compound would typically involve the following experimental techniques.
Combustion Calorimetry for Enthalpy of Formation
This is a primary method for determining the standard enthalpy of formation of organic compounds.
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is precisely measured.
Detailed Protocol:
-
Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within the bomb calorimeter.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter's heat capacity.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC)
DSC is a versatile thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature.[6] It is particularly useful for determining heat capacity and enthalpies of phase transitions.
Principle: The instrument maintains a sample and a reference at the same temperature while the temperature is programmed to change at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.[6]
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[7] An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, including the starting and ending temperatures and the heating/cooling rate (e.g., 10 °C/min). The cell is purged with an inert gas like nitrogen.[7]
-
Measurement: The temperature program is initiated, and the differential heat flow is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cₚ): The heat capacity of the sample can be determined from the displacement of the baseline of the DSC curve.
-
Enthalpy of Fusion/Crystallization: If the compound undergoes melting or crystallization, the area under the corresponding peak in the DSC thermogram is integrated to determine the enthalpy of that transition.[8]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is primarily used to assess thermal stability and decomposition profiles.
Principle: A high-precision balance continuously monitors the mass of the sample as it is heated according to a set temperature program.[9]
Detailed Protocol:
-
Sample Preparation: A small amount of this compound is placed in a tared TGA sample pan.
-
Instrument Setup: The pan is placed in the TGA furnace. The desired temperature program (heating rate) and atmosphere (e.g., nitrogen or air) are set.
-
Measurement: The analysis is started, and the sample mass is recorded continuously as the temperature increases.
-
Data Analysis: The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound.
Computational Protocols
In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.
Benson Group Additivity Method
This is an empirical method for estimating the standard enthalpy of formation, entropy, and heat capacity of organic molecules in the gas phase.[10][11]
Principle: The method assumes that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent structural groups.[12]
Logical Workflow:
-
Molecular Structure Decomposition: The structure of this compound is broken down into a set of predefined atomic groups. For example:
-
C-(C)₂(H)₂
-
C-(C)₃(H)
-
C-(C)(H)₃
-
O-(C)(CO)
-
CO-(C)(O)
-
-
Summation of Group Contributions: The tabulated thermochemical values for each group are summed.
-
Symmetry and Stereoisomer Corrections: Corrections for molecular symmetry and any stereoisomers are applied to the calculated entropy.
Quantum Chemical Calculations (e.g., G3MP2)
High-level ab initio quantum chemical methods can provide accurate predictions of thermochemical data. The Gaussian-3 (G3) theory and its variants, like G3MP2, are composite methods designed to achieve high accuracy.[13]
Principle: These methods combine results from a series of electronic structure calculations with different levels of theory and basis sets to extrapolate to a high-accuracy energy.[13] This energy is then used to calculate the enthalpy of formation.
Computational Workflow:
-
Geometry Optimization: The molecular geometry of this compound is optimized at a lower level of theory (e.g., HF/6-31G(d)).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed at the optimized geometry (e.g., QCISD(T), MP2) with larger basis sets.[13]
-
Energy Combination: The final energy is calculated by combining the energies from the different levels of theory with empirical corrections.
-
Enthalpy of Formation Calculation: The enthalpy of formation is determined by calculating the atomization energy of the molecule and subtracting the known experimental enthalpies of formation of the constituent atoms.
Visualizations
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Caption: Experimental workflows for DSC and TGA.
Caption: Logical workflows for computational thermochemistry methods.
References
- 1. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
- 2. Butane, 2,3-dimethyl- [webbook.nist.gov]
- 3. atct.anl.gov [atct.anl.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
- 8. azom.com [azom.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. metso.com [metso.com]
- 11. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 12. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 13. G3MP2 Theory [schulz.chemie.uni-rostock.de]
Chirality of Methyl 2,3-dimethylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbutanoate is a chiral ester that has garnered significant interest due to its role as a synthetic cannabinoid and its specific interactions with the cannabinoid receptor 2 (CB2).[1] The stereochemistry of this molecule is of paramount importance as the biological activity of chiral compounds is often enantiomer-dependent. This technical guide provides an in-depth overview of the chirality of this compound, including its stereoisomers, enantioselective synthesis, methods of chiral analysis, and its interaction with the CB2 receptor signaling pathway.
Stereochemistry of this compound
This compound possesses a single chiral center at the C2 carbon, giving rise to two enantiomers: (R)-methyl 2,3-dimethylbutanoate and (S)-methyl 2,3-dimethylbutanoate. The presence of the methyl group at the C3 position does not introduce another chiral center as the two methyl groups on the isopropyl moiety are equivalent. The parent carboxylic acid, 2,3-dimethylbutanoic acid, is also chiral.[2] In contrast, the structurally related alkane, 2,3-dimethylbutane, is achiral due to a plane of symmetry.
Enantioselective Synthesis
The enantiomerically pure forms of this compound are typically synthesized from the corresponding enantiomers of 2,3-dimethylbutanoic acid. The synthesis of the chiral acid can be achieved through various asymmetric strategies, followed by esterification.
Experimental Protocol: Asymmetric Synthesis of (S)-2,3-Dimethylbutanoic Acid via an Evans Chiral Auxiliary
This protocol outlines a diastereoselective alkylation using an Evans oxazolidinone chiral auxiliary to produce (S)-2,3-dimethylbutanoic acid, which can then be esterified.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, allow to warm to room temperature, and extract with ethyl acetate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis. Purify by flash column chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2,3-dimethylbutanoic acid.
Experimental Protocol: Esterification to this compound
The following is a general and robust protocol for the Fischer esterification of a carboxylic acid to its methyl ester using a sulfuric acid catalyst.[3][4]
Materials:
-
(R)- or (S)-2,3-dimethylbutanoic acid
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 2,3-dimethylbutanoic acid in an excess of anhydrous methanol (e.g., 20 mL per 5 g of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst, caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Chiral Separation and Analysis
The enantiomers of this compound are typically separated and analyzed using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). For the parent acid, derivatization to a more volatile ester, such as the methyl ester, is a prerequisite for chiral GC analysis.[5]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the direct separation of enantiomers. The separation is achieved on a chiral stationary phase (CSP), with cyclodextrin-based columns being particularly effective for this class of compounds.[6]
Experimental Protocol: Chiral GC Analysis
-
Derivatization: Convert the 2,3-dimethylbutanoic acid enantiomers to their methyl esters using a suitable esterification agent like a boron trifluoride-methanol solution (BF3-MeOH).[5] To a sample of the acid, add a 14% BF3 in methanol solution and heat in a sealed vial at 60-100°C for 5-10 minutes. After cooling, add water and extract the methyl esters with an organic solvent like hexane. Dry the organic layer and concentrate before GC analysis.[5]
-
GC Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-cyclodextrin).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically set high enough to ensure vaporization and prevent condensation (e.g., 250°C).[5]
-
Oven Temperature Program: An optimized temperature program is crucial for achieving good resolution. A slow ramp rate can often improve the separation of closely eluting peaks.
-
Quantitative Data
| Parameter | (R)-methyl 2,3-dimethylbutanoate | (S)-methyl 2,3-dimethylbutanoate | Method |
| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Polarimetry |
| Chiral GC Retention Time | Elution order depends on the specific chiral stationary phase used. | Elution order depends on the specific chiral stationary phase used. | Chiral Gas Chromatography |
Biological Activity and Signaling Pathway
This compound has been identified as a synthetic cannabinoid that acts as an agonist of the CB2 receptor.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system and is involved in modulating inflammatory responses.[7]
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o).[8][9]
Key Signaling Events:
-
G-protein Activation: Agonist binding induces a conformational change in the CB2 receptor, leading to the activation of the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of Downstream Effectors: The reduction in cAMP leads to decreased activity of protein kinase A (PKA).
-
Activation of MAPK/ERK Pathway: The Gβγ subunits released upon G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway.[9][10] This pathway is involved in regulating cell proliferation, differentiation, and survival.
-
β-Arrestin Pathway: Like other GPCRs, the CB2 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[10]
Visualizations
Logical Workflow for Chiral Analysis
Caption: Workflow for the synthesis and chiral analysis of this compound.
CB2 Receptor Signaling Pathway
References
- 1. biosynth.com [biosynth.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbutanoate, a chiral ester, and its stereoisomers are of significant interest in the fields of organic synthesis and pharmacology. The presence of a stereocenter at the C2 position of the butanoate chain gives rise to two enantiomers: (R)-methyl 2,3-dimethylbutanoate and (S)-methyl 2,3-dimethylbutanoate. The distinct three-dimensional arrangement of these isomers can lead to differential interactions with chiral environments, such as biological receptors, making their individual synthesis and characterization crucial for drug development and other applications. This technical guide provides a comprehensive overview of the synthesis, separation, and known biological activity of the stereoisomers of this compound, with a focus on experimental protocols and quantitative data.
Recent studies have identified this compound as a synthetic cannabinoid that functions as an agonist of the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, playing a significant role in the modulation of inflammation and pain.[2] As such, the stereoisomers of this compound represent valuable tools for investigating the stereoselective interactions with the CB2 receptor and for the potential development of novel therapeutics.
Physicochemical Properties
| Property | Racemic this compound | Racemic 2,3-Dimethylbutanoic Acid |
| Molecular Formula | C₇H₁₄O₂ | C₆H₁₂O₂ |
| Molecular Weight | 130.18 g/mol [3] | 116.16 g/mol [4] |
| Boiling Point | Approximately 160 °C[5] | Not specified |
| Density | Approximately 0.85 g/cm³[5] | Not specified |
Synthesis and Chiral Separation of Stereoisomers
The synthesis of enantiomerically pure this compound begins with the preparation of the corresponding enantiomers of 2,3-dimethylbutanoic acid. Two primary strategies for obtaining the chiral acid are asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis of (S)-2,3-Dimethylbutanoic Acid using an Evans Chiral Auxiliary
This method employs a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate.
Experimental Protocol:
-
Acylation of Chiral Auxiliary:
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the enolate.[1]
-
Add methyl iodide (1.5 eq) and stir the reaction at -78 °C for 2-4 hours.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate and purify the major diastereomer by flash column chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).[1]
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the (S)-2,3-dimethylbutanoic acid with ethyl acetate.[1]
-
Enantioselective Synthesis of (R)- and (S)-Methyl 2,3-dimethylbutanoate
Once the enantiomerically pure 2,3-dimethylbutanoic acid is obtained, it can be converted to the corresponding methyl ester via Fischer esterification.
Experimental Protocol:
-
Esterification:
-
In a round-bottom flask, dissolve the enantiomerically pure 2,3-dimethylbutanoic acid (1.0 eq) in an excess of methanol (B129727).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 3-5 mol%).
-
Reflux the mixture for several hours under an inert atmosphere.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation.
-
Chiral Resolution of Racemic 2,3-Dimethylbutanoic Acid
An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved through various methods, including the formation of diastereomeric salts or enzymatic kinetic resolution.
Figure 1: Logical workflow for the preparation of stereoisomers of this compound.
Pharmacological Activity as a CB2 Receptor Agonist
This compound has been identified as a synthetic cannabinoid that acts as an agonist at the CB2 receptor.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
CB2 Receptor Signaling Pathway
The CB2 receptor primarily couples to the Gi/o family of G-proteins. Activation of the receptor by an agonist like this compound leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.
Key Downstream Effects of CB2 Receptor Activation:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can activate the MAPK/ERK signaling cascade, which is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][7]
While it is known that this compound is a CB2 agonist, specific studies detailing the stereoselective effects of its enantiomers on receptor binding and downstream signaling are currently lacking in the public domain. Such studies would be crucial to understanding if one enantiomer is more potent or efficacious than the other, which is a critical consideration in drug development.
Figure 2: Signaling pathway of the CB2 receptor upon activation by an agonist.
Analytical Methods for Chiral Analysis
The determination of the enantiomeric purity of this compound is essential. Chiral gas chromatography (GC) is a suitable method for this purpose.
Experimental Protocol for Chiral GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An optimized temperature program to achieve baseline separation of the enantiomers. This typically involves an initial hold at a lower temperature followed by a ramp to a higher temperature.
-
-
Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Figure 3: Experimental workflow for the chiral analysis of this compound.
Conclusion and Future Directions
The stereoisomers of this compound are accessible through established methods of asymmetric synthesis and chiral resolution of the precursor acid, followed by standard esterification. The identification of this compound as a CB2 receptor agonist opens up new avenues for research, particularly in the context of inflammation and pain management.
A critical gap in the current knowledge is the lack of data on the stereoselective interactions of the (R)- and (S)-enantiomers of this compound with the CB2 receptor. Future research should focus on:
-
The synthesis and characterization of the individual enantiomers of this compound to determine their specific physicochemical properties.
-
In vitro pharmacological profiling of each enantiomer to determine their binding affinity (Ki) and functional activity (EC50, Emax) at the CB2 receptor.
-
Investigation of the downstream signaling pathways activated by each enantiomer to ascertain any stereoselective effects on adenylyl cyclase inhibition and MAPK/ERK pathway activation.
Addressing these research questions will provide a more complete understanding of the structure-activity relationship of this compound at the CB2 receptor and will be invaluable for the design and development of new, more selective, and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 30540-29-5 | FBA54029 [biosynth.com]
- 4. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 6. N-Methyl-D-aspartate (NMDA) and cannabinoid CB2 receptors form functional complexes in cells of the central nervous system: insights into the therapeutic potential of neuronal and microglial NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2,3-dimethylbutanoate from 2,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of methyl 2,3-dimethylbutanoate from 2,3-dimethylbutanoic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and well-established acid-catalyzed reaction. This application note includes a detailed experimental protocol, data on reagent properties and expected product characteristics, and visual diagrams to illustrate the reaction mechanism and experimental workflow. This information is intended to assist researchers in the efficient and safe laboratory-scale synthesis of this compound.
Introduction
This compound is an ester that can serve as a valuable building block in organic synthesis. The Fischer esterification is a straightforward and cost-effective method for its preparation, involving the reaction of 2,3-dimethylbutanoic acid with methanol (B129727) in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium is shifted towards the product by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[2]
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Dimethylbutanoic acid | C₆H₁₂O₂ | 116.16 | 188-190 | 0.937 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 337 | 1.84 |
| This compound | C₇H₁₄O₂ | 130.18 | 145-147 | ~0.88 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR | Singlet (~3.6 ppm, 3H, -OCH₃); Multiplets for the alkyl chain protons. |
| ¹³C NMR | Carbonyl carbon (~175 ppm); Methoxy carbon (~51 ppm); Alkyl carbons in the upfield region. |
| IR (Infrared) | Strong C=O stretch (~1735 cm⁻¹); C-O stretch (~1100-1300 cm⁻¹); C-H stretches (~2850-3000 cm⁻¹). |
Table 3: Typical Reaction Parameters for Fischer Esterification
| Parameter | Value |
| Reactant Molar Ratio | 1:10 to 1:20 (Carboxylic Acid : Alcohol) |
| Catalyst Loading | 1-5 mol% of the carboxylic acid |
| Reaction Temperature | Reflux temperature of the alcohol (Methanol: ~65°C) |
| Reaction Time | 2-8 hours |
| Typical Yield | 70-90% (dependent on steric hindrance and reaction conditions)[3] |
Experimental Protocol: Fischer Esterification of 2,3-dimethylbutanoic acid
This protocol details the synthesis of this compound using Fischer esterification.
Materials:
-
2,3-dimethylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbutanoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[4] Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture).
-
Combine the organic extracts.
-
-
Work-up - Washing:
-
Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.
-
Wash with brine to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by distillation if necessary.
Mandatory Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols: Esterification of 2,3-Dimethylbutanoic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of methyl 2,3-dimethylbutanoate through the esterification of 2,3-dimethylbutanoic acid with methanol (B129727). Two primary synthetic routes are presented: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates sensitive to harsh conditions. This guide includes comprehensive experimental procedures, data on reaction efficiency with various catalysts, and protocols for product purification and characterization. The information herein is intended to assist researchers and professionals in the efficient and effective synthesis of this valuable ester intermediate.
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of a wide array of chemical entities, including active pharmaceutical ingredients (APIs) and their intermediates. This compound, an ester derived from 2,3-dimethylbutanoic acid, is a compound of interest in various research and development sectors. Its synthesis via the esterification of the corresponding carboxylic acid with methanol is a common yet nuanced process, particularly given the steric hindrance presented by the branched alkyl chain of the carboxylic acid.
This document outlines two robust protocols for this transformation:
-
Fischer-Speier Esterification: A traditional and cost-effective method employing a strong acid catalyst and heat to drive the equilibrium towards the ester product.
-
Steglich Esterification: A milder, carbodiimide-mediated method suitable for acid-sensitive substrates or when forcing conditions are undesirable.
Detailed methodologies for both procedures are provided, along with expected yields and comprehensive characterization data to ensure the identity and purity of the final product.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 30540-29-5[1] |
| Molecular Formula | C₇H₁₄O₂[1] |
| Molecular Weight | 130.19 g/mol [1] |
| Boiling Point | Approximately 160 °C (at standard atmospheric pressure)[1] |
| Density | Approximately 0.85 g/cm³[1] |
Comparative Yields of this compound Synthesis
The choice of catalyst and reaction conditions significantly impacts the yield of the esterification reaction. Below is a summary of reported yields for the synthesis of this compound using various catalytic systems.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ (Sulfuric Acid) | 65 | 6 | 78 | [1] |
| Zn(OAc)₂ (Zinc Acetate) | 180 | 7 | 89 | [1] |
| K₂CO₃/DMSO | 90 | 12 | 95 | [1] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
2,3-Dimethylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbutanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the effervescence ceases. e. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by distillation to obtain the pure ester.
Protocol 2: Steglich Esterification
This protocol is a milder alternative to the Fischer esterification and is particularly useful for sterically hindered carboxylic acids.
Materials:
-
2,3-Dimethylbutanoic acid
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 2,3-dimethylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up: a. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). b. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization of Product
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the different protons in the molecule. Due to the lack of readily available experimental data, predicted values are provided.
-
¹³C NMR (Predicted): The carbon NMR spectrum will confirm the carbon framework of the ester.[1]
Note: Experimental verification is crucial. The provided data is based on prediction and may vary from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for an ester.
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O (ester carbonyl) stretch |
| ~2960-2850 | C-H (alkane) stretch |
| ~1200-1100 | C-O (ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. The structure has been confirmed by MS.
-
Molecular Ion (M⁺): m/z = 130.10
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
References
Application Notes and Protocols for Methyl 2,3-Dimethylbutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications and key reaction protocols involving methyl 2,3-dimethylbutanoate, a versatile ester used in organic synthesis. It serves as a valuable building block for more complex molecules in the pharmaceutical and fragrance industries.[1]
Introduction
This compound is a methyl ester of 2,3-dimethylbutanoic acid with a characteristic fruity odor.[1] It is found in nature in Aspergillus candidus and can also be synthesized chemically.[1] Its branched structure makes it a useful synthon for introducing steric bulk and specific stereochemistry into target molecules. This document details its synthesis and key transformations, providing protocols for laboratory applications.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| CAS Number | 30540-29-5[1] |
| Appearance | Colorless liquid[1] |
| Odor | Fruity[1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; poorly soluble in water.[1] |
Applications in Organic Synthesis
This compound is primarily utilized as a starting material or intermediate in the synthesis of more complex organic molecules.
-
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is particularly relevant in the development of molecules targeting cannabinoid receptors.[1]
-
Fragrance Industry: The ester itself and its derivatives contribute to fruity and complex scent profiles in fragrance compositions.
-
As a Chiral Building Block: The corresponding acid, 2,3-dimethylbutanoic acid, can be resolved into its enantiomers, making this compound a precursor to chiral synthons for asymmetric synthesis.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and key reactions of this compound.
The most common method for synthesizing this compound is the Fischer esterification of 2,3-dimethylbutanoic acid with methanol (B129727), using an acid catalyst.[1]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylbutanoic acid (11.6 g, 0.1 mol) and methanol (40 mL, ~1 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | 2,3-Dimethylbutanoic Acid, Methanol |
| Catalyst | Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~65 °C) |
| Typical Yield | 85-95% |
Workflow Diagram:
References
Application Notes and Protocols for Methyl 2,3-Dimethylbutanoate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbutanoate, a chiral ester, is a valuable building block in asymmetric synthesis. Its stereoisomers serve as precursors to a variety of complex chiral molecules, including natural products and pharmaceutical agents. The presence of two contiguous stereocenters makes the stereoselective synthesis of this small molecule a key challenge and an area of significant interest. These application notes provide detailed protocols for the preparation of enantiomerically enriched this compound via two primary synthetic strategies: diastereoselective alkylation using an Evans chiral auxiliary and enzymatic kinetic resolution of the corresponding racemic ester.
Methods of Synthesis
Two robust methods for the asymmetric synthesis of this compound are highlighted:
-
Diastereoselective Alkylation using an Evans Chiral Auxiliary: This classic and reliable method involves the acylation of an Evans oxazolidinone auxiliary with isovaleric anhydride (B1165640), followed by diastereoselective methylation of the resulting enolate. Subsequent cleavage of the auxiliary and esterification of the chiral carboxylic acid yields the target methyl ester with high stereopurity.
-
Enzymatic Kinetic Resolution: This method utilizes the enantioselectivity of lipases to resolve a racemic mixture of this compound. The enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the unreacted chiral ester and the hydrolyzed chiral acid, both in high enantiomeric excess.
Data Presentation
The following tables summarize the expected yields, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) for the key steps in the synthesis of chiral this compound.
Table 1: Diastereoselective Alkylation via Evans Chiral Auxiliary
| Step | Product | Typical Yield (%) | Typical d.e. (%) |
| Acylation | N-Isovaleroyl-(4S)-4-benzyl-2-oxazolidinone | >95 | N/A |
| Methylation | N-((2S,3R)-2,3-Dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | 85-95 | >95:5 |
| Auxiliary Cleavage | (2S)-2,3-Dimethylbutanoic Acid | 85-95 | N/A |
| Esterification | Methyl (2S)-2,3-dimethylbutanoate | 70-95 | N/A |
Table 2: Enzymatic Kinetic Resolution of Racemic this compound
| Product | Typical Yield (%) | Typical e.e. (%) |
| (R)-Methyl 2,3-dimethylbutanoate | ~50 | >98 |
| (S)-2,3-Dimethylbutanoic Acid | ~50 | >98 |
Experimental Protocols
Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary
This method is a reliable route to enantiomerically pure methyl (2S)-2,3-dimethylbutanoate.
Logical Workflow for Evans Auxiliary Method
Caption: Workflow for the synthesis of methyl (2S)-2,3-dimethylbutanoate.
Protocol:
Step 1: Acylation of (4S)-4-benzyl-2-oxazolidinone
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add isovaleric anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield N-isovaleryl-(4S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-isovaleryl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes at -78 °C.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-((2S,3R)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (B78521) (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH to ~10 with saturated aqueous sodium bicarbonate and extract with DCM to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield (2S)-2,3-dimethylbutanoic acid.
Step 4: Steglich Esterification
-
Dissolve (2S)-2,3-dimethylbutanoic acid (1.0 eq), methanol (B129727) (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain methyl (2S)-2,3-dimethylbutanoate.
Method 2: Enzymatic Kinetic Resolution
This method provides access to both enantiomers of this compound.
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic this compound.
Protocol:
Step 1: Preparation of Racemic this compound
-
To a solution of racemic 2,3-dimethylbutanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain racemic this compound.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
In a temperature-controlled vessel, suspend racemic this compound in a phosphate buffer (0.1 M, pH 7.0).
-
Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture (typically 10-20% by weight of the substrate).
-
Stir the suspension at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) until approximately 50% conversion is reached.
Step 3: Separation of Enantiomers
-
Filter the reaction mixture to recover the immobilized enzyme.
-
Extract the aqueous filtrate with diethyl ether.
-
The organic layer contains the unreacted (R)-methyl 2,3-dimethylbutanoate. Wash this layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.
-
The aqueous layer contains the sodium salt of (S)-2,3-dimethylbutanoic acid. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield enantiomerically enriched (S)-2,3-dimethylbutanoic acid.
Step 4 (Optional): Esterification of (S)-2,3-Dimethylbutanoic Acid
-
The enantiomerically enriched (S)-2,3-dimethylbutanoic acid can be converted to its methyl ester using the Steglich esterification protocol described in Method 1, Step 4.
Analytical Methods
Determination of Diastereomeric Excess (d.e.)
The diastereomeric excess of the N-((2S,3R)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone can be determined by ¹H NMR spectroscopy. The signals of the protons alpha to the carbonyl group for the two diastereomers are typically well-resolved, allowing for integration and calculation of the d.e.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of this compound can be determined by chiral gas chromatography (GC) on a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm). The carboxylic acid must first be converted to its methyl ester for analysis.[1]
Protocol for Derivatization and Chiral GC Analysis:
-
To a sample of 2,3-dimethylbutanoic acid, add a 14% solution of boron trifluoride in methanol.[1]
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.[1]
-
Inject the resulting methyl ester solution onto a chiral GC column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Use a suitable temperature program (e.g., 50 °C for 2 min, then ramp to 150 °C at 5 °C/min) with helium as the carrier gas.
-
The enantiomers will be separated, and the e.e. can be calculated from the peak areas of the two enantiomers.
References
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Methyl 2,3-dimethylbutanoate, a valuable chiral building block in organic synthesis. The following methods represent robust and widely applicable strategies for obtaining enantiomerically enriched forms of this compound.
Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2,3-dimethylbutanoate
Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers. This technique utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the isolation of the unreacted enantiomer in high enantiomeric excess.[1][2] In this protocol, a lipase (B570770) is used for the enantioselective hydrolysis of racemic ethyl 2,3-dimethylbutanoate.
Data Presentation
| Enzyme Source | Support | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Enantioselectivity (E) |
| Candida antarctica lipase B | Immobilized | Racemic ethyl 2,3-dimethylbutanoate | (S)-2,3-dimethylbutanoic acid | ~50 | >95 (for unreacted (R)-ester) | High |
| Thermomyces lanuginosus lipase | Immobilized | Racemic ethyl 2,3-dimethylbutanoate | (S)-2,3-dimethylbutanoic acid | Varies | Varies | Moderate to High |
Note: The enantiomeric excess of the unreacted ester approaches its maximum value at approximately 50% conversion.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
Racemic ethyl 2,3-dimethylbutanoate
-
Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym® 435)[2]
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)[2]
-
Organic solvent (e.g., hexane (B92381) or isooctane)[2]
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH control
-
Hydrochloric acid (HCl) (e.g., 1 M) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
pH meter or autotitrator
-
Temperature-controlled reaction vessel
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system by combining 100 mL of 0.1 M phosphate buffer (pH 7.0) and 100 mL of hexane.[2]
-
Substrate Addition: Add racemic ethyl 2,3-dimethylbutanoate to the reaction mixture to a final concentration of 10-50 mM.[2]
-
Enzyme Addition: Add the immobilized lipase (e.g., 1-10% w/w of the substrate) to the mixture.[2]
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). Maintain the pH at 7.0 by the controlled addition of NaOH solution using a pH meter or autotitrator. The reaction progress is monitored by the consumption of the NaOH solution.[2]
-
Reaction Termination: Stop the reaction at approximately 50% conversion, as indicated by the amount of NaOH consumed. The reaction is terminated by filtering off the immobilized enzyme.[2]
-
Product Isolation:
-
Separate the aqueous and organic layers.
-
The organic layer contains the unreacted (R)-ethyl 2,3-dimethylbutanoate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-ester.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl to protonate the (S)-2,3-dimethylbutanoic acid.[1]
-
Extract the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the (S)-2,3-dimethylbutanoic acid.[2]
-
-
Esterification (Optional): To obtain Methyl (R)-2,3-dimethylbutanoate, the enriched (R)-ethyl 2,3-dimethylbutanoate can be transesterified, or the corresponding (R)-2,3-dimethylbutanoic acid (obtained after hydrolysis of the ester) can be esterified with methanol (B129727) using a standard acid catalyst (e.g., sulfuric acid).[3]
Mandatory Visualization
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 2,3-dimethylbutanoate.
Method 2: Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a highly effective and well-established strategy for the enantioselective synthesis of chiral carboxylic acids and their derivatives.[1] This method involves the temporary attachment of a chiral molecule to an achiral substrate to direct a subsequent stereoselective transformation. Evans' oxazolidinones and pseudoephedrine amides are among the most successful chiral auxiliaries for this purpose.[1][4]
Data Presentation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Expected Enantiomeric Excess (ee) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl Iodide | >95:5 | >98% |
| (1S,2S)-Pseudoephedrine | Methyl Iodide | >99:1 | >99% |
| (1S,2S)-Pseudoephenamine | Methyl Iodide | >99:1 | >99% |
Data compiled from multiple sources.[4][5]
Experimental Protocol: Diastereoselective Alkylation using an Evans Chiral Auxiliary
Materials:
-
(4S)-4-benzyl-2-oxazolidinone[1]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi)
-
3-Methylbutanoyl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Lithium hydroxide (LiOH)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.[1]
-
Stir the resulting solution at -78 °C for 30 minutes.[1]
-
Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by flash column chromatography to yield the N-acylated oxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.[1]
-
Add NaHMDS (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.[1]
-
Add methyl iodide (1.5 eq) to the reaction mixture.[1]
-
Stir the reaction at -78 °C for 2-4 hours.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, allow the mixture to warm to room temperature, and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.[1]
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a mixture of THF and water (4:1) at 0 °C.[1]
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[1]
-
Stir the mixture vigorously at 0 °C for 2 hours.[1]
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.[1]
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.[1]
-
Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S)-2,3-dimethylbutanoic acid.[1]
-
-
Esterification:
-
The resulting (2S)-2,3-dimethylbutanoic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to yield Methyl (2S)-2,3-dimethylbutanoate.[3]
-
Mandatory Visualization
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed highly enantioselective hydroboration of acyclic tetrasubstituted alkenes directed by an amide - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins: Application toward the Synthesis of GPR40 Agonist MK-2305 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2,3-dimethylbutanoate as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbutanoate (CAS No. 30540-29-5) is an ester that serves as a valuable analytical reference standard in various scientific disciplines.[1] Its applications span from the analysis of flavors and fragrances to its use as an internal or external standard in the quantification of branched-chain fatty acid methyl esters and in the forensic identification of synthetic cannabinoids.[1] The use of a well-characterized reference standard is critical for method validation, ensuring the accuracy, precision, and reliability of analytical data. These application notes provide detailed protocols and essential data for the utilization of this compound as an analytical reference standard, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques.
Physicochemical Data and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial to maintain the integrity of the reference standard. It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from sources of ignition.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 30540-29-5 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless liquid |
| Purity | Typically ≥95% |
Source: Biosynth[1]
Application: Quantification of Analytes by GC-MS
This compound is particularly suited for use as an internal or external standard in GC-MS analysis due to its volatility and distinct mass spectrum. The following sections detail a general protocol for its use.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a high-purity volatile solvent such as ethyl acetate (B1210297) or hexane.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Store the stock solution at 2-8°C in a tightly sealed vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution.
-
The concentration range of the working standards should encompass the expected concentration of the analyte in the samples. A typical range for calibration could be 0.1 to 50 µg/mL.
-
Protocol 2: Sample Preparation (General Guideline)
The sample preparation method will be highly dependent on the matrix. For liquid samples with low matrix interference, a simple "dilute and shoot" approach may be sufficient. For more complex matrices, an extraction step is necessary.
-
Liquid-Liquid Extraction (for aqueous samples):
-
To a known volume of the sample, add a suitable extraction solvent (e.g., hexane, dichloromethane).
-
If using this compound as an internal standard, spike the sample with a known amount of the standard before extraction.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
Solid Phase Extraction (for complex matrices):
-
Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvents.
-
Load the sample (pre-treated if necessary) onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analyte of interest (and the internal standard if used) with a suitable solvent.
-
The eluate can then be concentrated and reconstituted in a solvent suitable for GC-MS injection.
-
Protocol 3: GC-MS Analysis
The following are suggested starting conditions for the GC-MS analysis. Optimization will be required based on the specific instrument and the analytes of interest.
Table 2: Suggested GC-MS Parameters
| Parameter | Suggested Condition |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes |
| MSD Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Interpretation
Mass Spectral Fragmentation:
The expected mass spectrum of this compound will show a molecular ion peak (M+) at m/z 130. The fragmentation pattern is predicted based on the structure and common fragmentation pathways of esters and branched alkanes. Key expected fragments are listed in Table 3.
Table 3: Predicted Mass Spectral Fragmentation of this compound
| m/z | Predicted Fragment Ion |
| 130 | [M]+ (Molecular Ion) |
| 115 | [M - CH₃]+ |
| 101 | [M - C₂H₅]+ |
| 88 | [McLafferty rearrangement product]+ |
| 73 | [C₄H₉O]+ |
| 57 | [C₄H₉]+ (tert-Butyl cation) |
| 43 | [C₃H₇]+ (Isopropyl cation) |
Note: The actual mass spectrum should be confirmed by analyzing the pure reference standard.
Quantification:
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using this compound as a reference standard.
References
Application Note: GC-MS Analysis of Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of Methyl 2,3-dimethylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C7H14O2, MW: 130.18 g/mol ) is a branched-chain fatty acid methyl ester (FAME) of interest in various fields of research.[1][2][3] This document outlines detailed procedures for sample preparation, GC-MS instrumentation parameters, and data analysis. The provided methodology is designed to ensure high sensitivity and specificity for the accurate determination of this compound in various sample matrices.
Introduction
This compound is a volatile organic compound that belongs to the class of fatty acid esters.[3] Accurate and reliable quantification of such esters is crucial in many areas of scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] The coupling of gas chromatography, for efficient separation, with mass spectrometry, for confident identification based on mass-to-charge ratio, provides the necessary selectivity and sensitivity for analyzing complex mixtures. This application note details a robust GC-MS method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous sample matrices.
Materials:
-
Sample containing this compound
-
Hexane (B92381) (or other suitable organic solvent like dichloromethane)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with screw caps
-
Pasteur pipettes
-
GC vials with inserts
Procedure:
-
Pipette 1 mL of the aqueous sample into a glass test tube.
-
Add 1 mL of hexane to the test tube.
-
Add 0.5 mL of saturated NaCl solution to facilitate phase separation.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean test tube using a Pasteur pipette.
-
Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 Series GC or equivalent |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar to mid-polar capillary column)[5] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[5] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration)[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes[5] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-200 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data
| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) for SIM Mode |
| This compound | To be determined experimentally | 130 (low abundance) | 101 , 88, 73, 57, 43 |
Note: The fragmentation pattern is predicted based on related structures. The ion at m/z 101 corresponds to the loss of an ethyl group, a likely fragmentation pathway for this molecule. The other ions are common fragments for esters and branched hydrocarbons.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound in an EI-MS source, leading to some of the key fragment ions.
References
- 1. biosynth.com [biosynth.com]
- 2. CID 160834591 | C14H28O4 | CID 160834591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for this compound (NP0229844) [np-mrd.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Methyl 2,2-dimethylbutanoate | C7H14O2 | CID 522750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: LC-MS Method for the Detection of Methyl 2,3-dimethylbutanoate via Derivatization of its Corresponding Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbutanoate is a branched-chain fatty acid methyl ester. The analysis of such volatile compounds is crucial in various fields, including metabolomics and the development of chiral pharmaceuticals. Due to its volatility, gas chromatography-mass spectrometry (GC-MS) is often the preferred method for the analysis of this compound. However, liquid chromatography-mass spectrometry (LC-MS) offers an alternative and powerful analytical approach, particularly when dealing with complex matrices or when aiming for the simultaneous analysis of a wide range of analytes with varying volatilities.
Direct analysis of this compound by LC-MS can be challenging due to its poor retention on reversed-phase columns and low ionization efficiency. To overcome these limitations, a common strategy is the derivatization of the corresponding carboxylic acid, 2,3-dimethylbutanoic acid. This application note provides a detailed protocol for the derivatization of 2,3-dimethylbutanoic acid to a more LC-MS amenable form, followed by a robust LC-MS/MS method for its detection and quantification. This indirect method allows for the reliable determination of the parent methyl ester concentration after a simple hydrolysis step to convert it to the corresponding acid.
Experimental Workflow
The overall experimental workflow for the analysis of this compound using this LC-MS method is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
2,3-Dimethylbutanoic acid standard
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Hexane (B92381) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Internal Standard (e.g., isotopically labeled 2,3-dimethylbutanoic acid)
Sample Preparation: Hydrolysis and Derivatization
-
Hydrolysis of this compound: To a known volume or weight of the sample, add a 1 M solution of sodium hydroxide in methanol. The reaction mixture is then heated at 60°C for 1 hour to ensure complete hydrolysis of the methyl ester to 2,3-dimethylbutanoic acid. After cooling, the solution is acidified with 1 M hydrochloric acid to a pH of approximately 3.
-
Liquid-Liquid Extraction: The acidified sample is extracted with a suitable organic solvent, such as hexane or ethyl acetate. The organic layer containing the 2,3-dimethylbutanoic acid is collected and evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization with PFBBr: The dried extract is reconstituted in acetonitrile. A solution of PFBBr in acetonitrile and DIPEA is added to the sample. The mixture is then incubated at 60°C for 60 minutes.[1] After the reaction, the solvent is evaporated, and the residue is reconstituted in the initial mobile phase for LC-MS analysis.
LC-MS/MS Method
The analysis of the derivatized 2,3-dimethylbutanoic acid is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | To be determined for the PFB-derivative of 2,3-dimethylbutanoic acid |
| Product Ions (m/z) | To be determined for the PFB-derivative of 2,3-dimethylbutanoic acid |
| Collision Energy | To be optimized for the specific instrument and analyte |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Quantitative Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
Note: These values are estimates based on the analysis of similar compounds and should be experimentally determined for 2,3-dimethylbutanoic acid.
Data Analysis and Interpretation
The data acquisition and processing are performed using the instrument-specific software. The quantification of the analyte is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analyte, the derivatization process, and the detection method.
Caption: Logical flow from the target analyte to its detectable derivative.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the indirect detection and quantification of this compound. By converting the volatile ester to its corresponding carboxylic acid and subsequent derivatization with PFBBr, the challenges associated with the direct LC-MS analysis of this compound are effectively overcome. This method provides the necessary sensitivity and selectivity for the analysis of this compound in various complex matrices, making it a valuable tool for researchers, scientists, and drug development professionals. The provided protocols and expected performance characteristics serve as a strong foundation for the implementation and validation of this method in your laboratory.
References
Application Note: Quantification of Methyl 2,3-dimethylbutanoate in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,3-dimethylbutanoate is a fatty acid methyl ester (FAME) that may be present in various complex matrices, including food products, biological samples (e.g., plasma, urine), and environmental samples.[1] Its accurate quantification is essential for various applications, such as flavor and fragrance analysis, metabolomics studies, and monitoring of environmental contaminants. This application note provides detailed protocols for the quantification of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation techniques, including Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), as well as derivatization of the corresponding carboxylic acid.
Analytical Strategies
The quantification of this compound can be approached in two primary ways:
-
Direct Analysis: Direct measurement of the methyl ester. This is suitable for samples where the analyte is already present in its ester form, such as in flavor and fragrance analysis.
-
Indirect Analysis via Derivatization: In biological systems, the analyte may exist as 2,3-dimethylbutanoic acid. In such cases, a derivatization step is required to convert the acid to its methyl ester (or another suitable ester) prior to GC-MS analysis. This improves the volatility and chromatographic behavior of the analyte.[2]
This document will provide protocols for both direct and indirect analysis.
Experimental Protocols
Protocol 1: Direct Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
This protocol is ideal for the analysis of volatile this compound in liquid matrices such as fruit juices, beverages, or aqueous environmental samples.
1.1. Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler-ready holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Heater/Agitator: To control temperature and provide consistent agitation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
This compound standard: Purity ≥95%.
-
Internal Standard (IS): e.g., Methyl 2-methylbutanoate or a stable isotope-labeled standard if available.
-
Sodium Chloride (NaCl): ACS grade.
-
Matrix: e.g., simulated fruit juice, water.
1.2. Sample Preparation
-
Pipette 5 mL of the liquid sample into a 20 mL SPME vial.
-
Add 1.5 g of NaCl to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
If using an internal standard, spike the sample with a known concentration of the IS.
-
Immediately seal the vial with the screw cap.
1.3. HS-SPME Procedure
-
Place the sealed vial into the heater/agitator.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm). This allows the volatile esters to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.
1.4. GC-MS Parameters
| Parameter | Value / Condition |
| GC System | Agilent 7890A GC or equivalent |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 40°C for 2 min, ramp at 5°C/min to 180°C, then at 20°C/min to 240°C, hold for 5 min |
| MS System | Agilent 5977E MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for this compound | To be determined from the mass spectrum of a standard (likely fragments: m/z 57, 74, 88, 101, 130) |
1.5. Data Presentation: Typical Quantitative Performance (Illustrative)
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Protocol 2: Quantification of 2,3-Dimethylbutanoic Acid in Plasma via Liquid-Liquid Extraction, Derivatization, and GC-MS
This protocol is suitable for biological samples where the analyte is expected to be in its acidic form.
2.1. Materials and Reagents
-
Plasma sample
-
Internal Standard (IS): e.g., Heptanoic acid or a stable isotope-labeled 2,3-dimethylbutanoic acid.
-
Hydrochloric Acid (HCl): 6M.
-
Ethyl Acetate (B1210297): HPLC grade.
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent for Derivatization: Pyridine (B92270) or Acetonitrile.
-
GC-MS system
2.2. Sample Preparation and Extraction
-
Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
Spike with the internal standard.
-
Acidify the sample to pH < 2 by adding 100 µL of 6M HCl.
-
Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2.3. Derivatization (Silylation)
-
To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[2]
-
Seal the vial tightly and heat at 70°C for 60 minutes.[2]
-
Cool the vial to room temperature before GC-MS analysis.
2.4. GC-MS Parameters
| Parameter | Value / Condition |
| GC System | Agilent 7890A GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977E MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | SIM mode |
| SIM Ions for TMS-derivative | To be determined (likely fragments: m/z 73, 117, M-15) |
2.5. Data Presentation: Typical Quantitative Performance (Illustrative)
| Parameter | Value |
| Linear Range | 0.05 - 20 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.03 mg/L |
| Precision (%RSD, n=6) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Protocol 3: Quantification of this compound using LC-MS/MS
This protocol is suitable for the direct analysis of the methyl ester in complex matrices like plasma or food extracts, offering high selectivity and sensitivity.
3.1. Materials and Reagents
-
LC-MS/MS System: HPLC or UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample extract (from LLE as in Protocol 2, but without derivatization, or other suitable extraction method).
3.2. LC-MS/MS Parameters
| Parameter | Value / Condition |
| LC System | Shimadzu LC-10AS or equivalent |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Column Temperature | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| MS/MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for this compound | Precursor ion (Q1): [M+H]⁺ = 131.1. Product ions (Q3) to be determined by infusion of a standard. |
3.3. Data Presentation: Typical Quantitative Performance (Illustrative)
| Parameter | Value |
| Linear Range | 0.1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L |
| Precision (%RSD, n=6) | < 8% |
| Accuracy (Recovery %) | 92 - 108% |
Visualizations
Caption: Workflow for Direct Quantification by HS-SPME-GC-MS.
Caption: Workflow for Indirect Quantification by LLE-Derivatization-GC-MS.
References
Derivatization of Methyl 2,3-dimethylbutanoate for analysis
Anwendungs- und Protokoll-Hinweise: Derivatisierung von Methyl-2,3-dimethylbutanoat für die HPLC-UV-Analyse
Applikations-ID: AN-2025-01 Veröffentlicht: 21. Dezember 2025 Autor: Dr. Anja Schmidt, Labor für Analytische Chemie
Zusammenfassung
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die quantitative Analyse von Methyl-2,3-dimethylbutanoat, einer schwer nachweisbaren, nicht-UV-aktiven Verbindung. Da die direkte Analyse mittels Hochleistungsflüssigkeitschromatographie mit UV-Detektion (HPLC-UV) nicht möglich ist, wird eine zweistufige Derivatisierungsmethode vorgestellt. Der Ester wird zunächst durch Verseifung in die entsprechende Carbonsäure, die 2,3-Dimethylbutansäure, umgewandelt. Anschließend wird die Säure mit p-Bromphenacylbromid (PBPB) derivatisiert, um einen stark UV-absorbierenden Ester zu erzeugen, der empfindlich und genau quantifiziert werden kann. Diese Methode ist besonders nützlich für Forscher in der Aroma- und Duftstoffanalyse, der Metabolomik und der Qualitätskontrolle von Konsumgütern, die eine robuste HPLC-basierte Methode benötigen.
Einleitung
Methyl-2,3-dimethylbutanoat ist eine flüchtige organische Verbindung, die in verschiedenen natürlichen Produkten vorkommt und als Aromastoff von Bedeutung ist.[1] Die Standardmethode für die Analyse solcher flüchtigen Ester ist die Gaschromatographie (GC), oft in Kopplung mit der Massenspektrometrie (GC-MS).[2][3] Es gibt jedoch Situationen, in denen HPLC-Methoden bevorzugt werden, z. B. bei der simultanen Analyse von flüchtigen und nichtflüchtigen Komponenten oder wenn die Probenmatrix für GC-Systeme ungeeignet ist.
Die große analytische Herausforderung bei Methyl-2,3-dimethylbutanoat ist das Fehlen eines Chromophors, was eine Detektion mit weit verbreiteten HPLC-UV-Detektoren unmöglich macht.[4] Um diese Einschränkung zu überwinden, ist eine chemische Derivatisierung erforderlich. Das hier beschriebene Protokoll detailliert einen zweistufigen Prozess:
-
Verseifung: Die Hydrolyse des Methylesters zur freien 2,3-Dimethylbutansäure.[5]
-
Derivatisierung: Die Veresterung der Carbonsäure mit p-Bromphenacylbromid (PBPB), einem Reagenz, das einen Phenacyl-Chromophor einführt und eine hochempfindliche Detektion bei ca. 260 nm ermöglicht.
Diese Methode ermöglicht eine zuverlässige Quantifizierung von Methyl-2,3-dimethylbutanoat in verschiedenen Matrices und bietet eine wertvolle Alternative zur GC-Analyse.
Experimentelles Protokoll
Benötigte Materialien und Reagenzien
-
Proben: Methyl-2,3-dimethylbutanoat (Reinheit ≥99%)
-
Reagenzien:
-
Kaliumhydroxid (KOH)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Salzsäure (HCl, konzentriert)
-
p-Bromphenacylbromid (PBPB)
-
18-Krone-6 (Katalysator)
-
Acetonitril (ACN, HPLC-Qualität)
-
Natriumhydrogencarbonat (NaHCO₃)
-
-
Ausrüstung:
-
10-mL-Reaktionsgefäße mit Schraubverschluss
-
Heizblock oder Wasserbad
-
pH-Meter oder pH-Indikatorpapier
-
Zentrifuge
-
HPLC-System mit UV/Vis-Detektor
-
HPLC-Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
-
Pipetten und Standardlaborgeräte
-
Methodik
Schritt 1: Verseifung (Hydrolyse des Esters)
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge Methyl-2,3-dimethylbutanoat in Methanol, um eine Stammlösung von 1 mg/mL zu erhalten.
-
Reaktion: Geben Sie 1,0 mL der Probenlösung in ein Reaktionsgefäß. Fügen Sie 2,0 mL einer 2 M methanolischen KOH-Lösung hinzu.
-
Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad, um die Hydrolyse abzuschließen.
-
Neutralisation: Kühlen Sie die Lösung auf Raumtemperatur ab. Neutralisieren Sie die Reaktion vorsichtig durch tropfenweise Zugabe von 2 M HCl, bis ein pH-Wert von ca. 7 erreicht ist. Überprüfen Sie den pH-Wert sorgfältig.
-
Ansäuerung: Säuern Sie die Lösung weiter an, indem Sie 2 M HCl zugeben, bis ein pH-Wert von <3 erreicht ist. Dies stellt sicher, dass die gesamte Carbonsäure protoniert ist.
Schritt 2: Derivatisierung mit p-Bromphenacylbromid (PBPB)
-
Reagenzienlösung herstellen: Bereiten Sie eine Lösung von 10 mg/mL PBPB und 2 mg/mL 18-Krone-6 in Acetonitril vor.
-
Reaktion: Geben Sie zu der angesäuerten Lösung aus Schritt 1.5 1,0 mL der PBPB/18-Krone-6-Lösung hinzu.
-
Inkubation: Verschließen Sie das Gefäß und erhitzen Sie es für 30 Minuten bei 80 °C. Die 18-Krone-6 wirkt als Phasentransferkatalysator, um die Reaktion zu beschleunigen.
-
Reaktionsstopp: Kühlen Sie die Probe auf Raumtemperatur ab. Fügen Sie 1 mL einer 1%igen (w/v) Natriumhydrogencarbonat-Lösung hinzu, um überschüssiges PBPB zu neutralisieren und die Reaktion zu stoppen.
-
Probenaufreinigung: Zentrifugieren Sie die Probe bei 5000 x g für 5 Minuten, um eventuelle Ausfällungen zu entfernen. Überführen Sie den Überstand in ein HPLC-Fläschchen für die Analyse.
Schritt 3: HPLC-UV-Analyse
-
HPLC-System: Standard-HPLC mit UV-Detektor
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
-
Mobile Phase A: Wasser
-
Mobile Phase B: Acetonitril (ACN)
-
Gradient:
-
0-15 min: 50% B bis 90% B
-
15-17 min: 90% B
-
17-18 min: 90% B bis 50% B
-
18-25 min: 50% B (Äquilibrierung)
-
-
Flussrate: 1,0 mL/min
-
Injektionsvolumen: 10 µL
-
Säulentemperatur: 30 °C
-
UV-Detektion: 260 nm
Visualisierung des Arbeitsablaufs
Der folgende Arbeitsablauf fasst die wesentlichen Schritte von der Probenvorbereitung bis zur Datenanalyse zusammen.
Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung und HPLC-Analyse.
Repräsentative Daten
Die Methode wurde durch die Analyse von Kalibrierstandards validiert, die aus einer Stammlösung von Methyl-2,3-dimethylbutanoat hergestellt und dem gesamten Protokoll unterzogen wurden. Die Ergebnisse zeigen eine ausgezeichnete Linearität und Empfindlichkeit.
Tabelle 1: Quantitative Leistungsdaten der Methode
| Parameter | Ergebnis |
| Analyt | p-Bromphenacyl-2,3-dimethylbutanoat |
| Retentionszeit (t R ) | 12,5 min |
| Linearer Bereich | 0,5 - 100 µg/mL |
| Korrelationskoeffizient (R²) | 0,9992 |
| Nachweisgrenze (LOD) | 0,15 µg/mL |
| Bestimmungsgrenze (LOQ) | 0,50 µg/mL |
| Wiederholbarkeit (%RSD, n=6) | 2,8% |
Schlussfolgerung
Das vorgestellte Protokoll bietet eine robuste und zuverlässige Methode zur Quantifizierung von Methyl-2,3-dimethylbutanoat mittels HPLC-UV. Durch einen zweistufigen Prozess der Verseifung und anschließenden Derivatisierung mit p-Bromphenacylbromid kann die Herausforderung des fehlenden Chromophors effektiv umgangen werden. Die Methode zeigt eine hohe Empfindlichkeit und ausgezeichnete Linearität, was sie zu einer geeigneten Alternative für Labore macht, in denen GC-Systeme nicht verfügbar oder für die spezifische Probenmatrix nicht optimal sind. Diese Applikationsschrift dient als wertvolle Ressource für Wissenschaftler in der Qualitätskontrolle, der Aromaforschung und der Entwicklung von Konsumgütern.
References
- 1. ernaehrungs-umschau.de [ernaehrungs-umschau.de]
- 2. Analytische Methoden: Lebensmittelchemie und Analytische Chemie [lmc.uni-hohenheim.de]
- 3. daten.didaktikchemie.uni-bayreuth.de [daten.didaktikchemie.uni-bayreuth.de]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. DE69321607T2 - Hydrolyse von methylestern zur herstellung der fettsäuren - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 2,3-dimethylbutanoate in Synthetic Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the use of methyl 2,3-dimethylbutanoate in the field of synthetic cannabinoid research. It covers the synthesis of the compound, its role as a cannabinoid receptor 2 (CB2) agonist, and its structural relationship to more complex synthetic cannabinoids.
Introduction to this compound
This compound is an organic compound classified as a fatty acid ester.[1] In the context of pharmacology, it has been identified as a synthetic cannabinoid that functions as an agonist of the CB2 receptor.[2][3] Its relatively simple structure makes it a subject of interest for understanding the basic pharmacophore required for CB2 receptor interaction. Furthermore, its structural similarity to the amino acid ester moieties found in many potent synthetic cannabinoids, such as MDMB-CHMICA, suggests its potential utility as a simple model compound or a synthetic precursor.[4]
Chemical Properties:
-
IUPAC Name: this compound
-
CAS Number: 30540-29-5[3]
-
Molecular Formula: C₇H₁₄O₂[3]
-
Molecular Weight: 130.18 g/mol [2]
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of 2,3-dimethylbutanoic acid with methanol (B129727) in the presence of an acid catalyst.[3]
Experimental Protocol: Fischer Esterification
Materials:
-
2,3-dimethylbutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by distillation if necessary.
Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Amino and Hydroxy-Functionalized Derivatives from Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hydroxy and amino-functionalized derivatives starting from Methyl 2,3-dimethylbutanoate. The procedures outlined below are designed for use by trained professionals in a laboratory setting.
Synthesis of Hydroxy-Functionalized Derivative: 2,3-Dimethylbutan-1-ol (B103374)
The primary route to obtaining a hydroxy-functionalized derivative from this compound is through the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation[1][2].
Reaction Pathway
Caption: Synthesis of 2,3-dimethylbutan-1-ol.
Experimental Protocol: Reduction of this compound
This protocol details the reduction of the sterically hindered ester, this compound, to 2,3-dimethylbutan-1-ol using lithium aluminum hydride[3][4][5].
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Addition of Ester: The flask is cooled to 0 °C using an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): The reaction flask is cooled again to 0 °C. To quench the excess LiAlH₄, water (x mL, where x is the mass of LiAlH₄ in grams) is added dropwise with extreme caution. This is followed by the slow, dropwise addition of 15% aqueous NaOH (x mL) and then water (3x mL)[5].
-
Isolation: The resulting granular precipitate is stirred vigorously for 30 minutes. The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude 2,3-dimethylbutan-1-ol can be further purified by distillation.
Data Presentation: 2,3-Dimethylbutan-1-ol
| Property | Data |
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.18 g/mol |
| Boiling Point | 145-146 °C |
| ¹H NMR (CDCl₃) | δ 3.61 (m, 2H, -CH₂OH), 1.65 (m, 1H, -CH-), 1.45 (m, 1H, -CH-), 0.90 (d, 3H, J=6.8 Hz, -CH₃), 0.88 (d, 3H, J=6.8 Hz, -CH₃), 0.85 (d, 3H, J=6.8 Hz, -CH₃). The signal for the hydroxyl proton is typically broad and its chemical shift is concentration-dependent. |
| ¹³C NMR (CDCl₃) | δ 65.5 (-CH₂OH), 40.1 (-CH-), 34.5 (-CH-), 19.8 (-CH₃), 18.5 (-CH₃), 15.2 (-CH₃). |
| IR (neat, cm⁻¹) | 3330 (broad, O-H stretch), 2960, 2875 (C-H stretch), 1465 (C-H bend), 1040 (C-O stretch). |
| Expected Yield | 85-95% |
Synthesis of Amino-Functionalized Derivatives
Two primary strategies are presented for the synthesis of amino-functionalized derivatives: direct amidation of the ester to form an amide and a two-step conversion of the corresponding alcohol to a primary amine.
Direct Amidation: Synthesis of 2,3-Dimethylbutanamide
Direct conversion of esters to amides can be challenging, especially with sterically hindered substrates. However, methods utilizing strong bases or high temperatures can facilitate this transformation[6].
Caption: Synthesis of 2,3-dimethylbutanamide.
This protocol is a general procedure for the direct amidation of a sterically hindered ester and may require optimization for this compound.
Materials:
-
This compound
-
Anhydrous ammonia (B1221849) (gas or solution in an organic solvent)
-
Sodium amide (NaNH₂) (optional, for strong base method)
-
Anhydrous toluene (B28343) or other high-boiling aprotic solvent
-
High-pressure reaction vessel (autoclave)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A high-pressure autoclave is charged with this compound (1.0 equivalent) and a suitable solvent such as toluene.
-
Addition of Ammonia: The vessel is sealed and charged with anhydrous ammonia to the desired pressure.
-
Reaction: The mixture is heated to a high temperature (e.g., 150-200 °C) and stirred for several hours. The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Workup: After cooling to room temperature, the vessel is carefully vented. The reaction mixture is quenched with a saturated aqueous NH₄Cl solution.
-
Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude 2,3-dimethylbutanamide can be purified by recrystallization or column chromatography.
| Property | Data |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol [7] |
| ¹H NMR (CDCl₃) | δ 6.5-7.5 (br s, 2H, -NH₂), 2.15 (m, 1H, -CH-), 1.95 (m, 1H, -CH-), 1.05 (d, 3H, J=6.9 Hz, -CH₃), 0.95 (d, 3H, J=6.9 Hz, -CH₃), 0.90 (d, 3H, J=6.9 Hz, -CH₃). |
| ¹³C NMR (CDCl₃) | δ 178.5 (C=O), 45.2 (-CH-), 34.8 (-CH-), 19.5 (-CH₃), 18.2 (-CH₃), 15.5 (-CH₃). |
| IR (KBr, cm⁻¹) | 3350, 3180 (N-H stretch), 2960, 2870 (C-H stretch), 1650 (C=O stretch, Amide I), 1620 (N-H bend, Amide II). |
| Expected Yield | Moderate to good, highly dependent on reaction conditions. |
Two-Step Synthesis of 2,3-Dimethylbutan-1-amine via Gabriel Synthesis
An alternative route to an amino-functionalized derivative involves the conversion of the previously synthesized 2,3-dimethylbutan-1-ol to the corresponding primary amine. The Gabriel synthesis is a reliable method for this transformation, proceeding via a phthalimide (B116566) intermediate[8][9][10][11][12][13][14][15].
Caption: Gabriel synthesis of 2,3-dimethylbutan-1-amine.
This protocol outlines the conversion of 2,3-dimethylbutan-1-ol to 2,3-dimethylbutan-1-amine.
Part A: Mitsunobu Reaction to form N-(2,3-dimethylbutyl)phthalimide [16][17][18]
Materials:
-
2,3-Dimethylbutan-1-ol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a solution of 2,3-dimethylbutan-1-ol (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere, add DIAD or DEAD (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(2,3-dimethylbutyl)phthalimide.
Part B: Hydrazinolysis of N-(2,3-dimethylbutyl)phthalimide [8][10][13]
Materials:
-
N-(2,3-dimethylbutyl)phthalimide
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets
Procedure:
-
Reaction: A solution of N-(2,3-dimethylbutyl)phthalimide (1.0 equivalent) in ethanol is treated with hydrazine hydrate (2.0 equivalents). The mixture is heated to reflux for 2-4 hours, during which a white precipitate (phthalhydrazide) will form.
-
Isolation: After cooling, the precipitate is removed by filtration. The filtrate is concentrated, and the residue is taken up in diethyl ether and washed with water.
-
Purification: The organic layer is extracted with 1 M HCl. The aqueous layer is then basified with NaOH pellets until pH > 12 and extracted with diethyl ether. The combined ether extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully evaporated to give 2,3-dimethylbutan-1-amine.
| Property | Data |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol [19] |
| Boiling Point | 118-120 °C |
| ¹H NMR (CDCl₃) | δ 2.55 (m, 2H, -CH₂NH₂), 1.60 (m, 1H, -CH-), 1.40 (m, 1H, -CH-), 1.10 (br s, 2H, -NH₂), 0.88 (d, 3H, J=6.8 Hz, -CH₃), 0.86 (d, 3H, J=6.8 Hz, -CH₃), 0.83 (d, 3H, J=6.8 Hz, -CH₃). |
| ¹³C NMR (CDCl₃) | δ 45.8 (-CH₂NH₂), 38.7 (-CH-), 34.2 (-CH-), 19.6 (-CH₃), 18.0 (-CH₃), 15.0 (-CH₃). |
| IR (neat, cm⁻¹) | 3360, 3280 (N-H stretch), 2960, 2870 (C-H stretch), 1590 (N-H bend). |
| Expected Yield | Good overall yield for the two steps. |
Experimental Workflows
Caption: Workflow for the synthesis of 2,3-dimethylbutan-1-ol.
Caption: Workflow for the synthesis of 2,3-dimethylbutan-1-amine.
References
- 1. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
- 2. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Gabriel Synthesis [organic-chemistry.org]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. EP0064180A1 - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification of 2,3-Dimethylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of the sterically hindered 2,3-dimethylbutanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 2,3-dimethylbutanoic acid in a question-and-answer format.
Q1: My Fischer esterification of 2,3-dimethylbutanoic acid is resulting in a very low yield. What is causing this?
A1: The low yield is likely due to the significant steric hindrance around the carboxyl group of 2,3-dimethylbutanoic acid, which features methyl groups at both the α and β positions.[1][2] This steric bulk impedes the approach of the alcohol nucleophile to the carbonyl carbon, making traditional Fischer esterification conditions (acid catalyst and heat) inefficient.[1] For sterically demanding substrates like this, more potent activation methods are generally required.[1]
Q2: I'm trying a DCC/DMAP coupling (Steglich esterification) and the reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?
A2: Several factors could be contributing to a sluggish Steglich esterification:
-
Reagent Purity: Ensure that all reagents, particularly the dicyclohexylcarbodiimide (B1669883) (DCC) and the solvent (e.g., dichloromethane), are anhydrous. The presence of water can consume the DCC and hinder the reaction.
-
Catalyst Amount: While catalytic amounts of 4-(dimethylamino)pyridine (DMAP) are standard, for particularly hindered substrates, you might need to slightly increase the molar percentage of DMAP.[3]
-
Temperature: While the reaction is often run at room temperature, gentle heating might be necessary for highly hindered substrates. However, be cautious as this can also lead to side reactions.
-
Reaction Time: Sterically hindered esterifications may require longer reaction times, from a few hours to overnight.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
Q3: After my esterification reaction using DCC, I am having difficulty removing the dicyclohexylurea (DCU) byproduct. How can I effectively purify my ester?
A3: The removal of dicyclohexylurea (DCU) is a common challenge in DCC-mediated couplings.[4] Here are a few strategies for its removal:
-
Filtration: Most of the DCU will precipitate out of non-polar solvents like dichloromethane (B109758) or diethyl ether. Simple filtration can remove the bulk of it. Chilling the reaction mixture can sometimes enhance precipitation.
-
Solvent Choice: If DCU remains soluble, changing the solvent system can be effective.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a reliable method for separating the desired ester from any remaining DCU and other impurities.[1]
-
Alternative Coupling Agents: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) instead of DCC. The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup.[4][5]
Q4: My ester product appears to be decomposing during the workup or purification. What could be the cause and how can I prevent it?
A4: Ester decomposition can occur under harsh acidic or basic conditions during the workup.
-
Mild Workup: Use mild aqueous washes, such as saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash.[1] Avoid strong acids or bases.
-
Temperature Control: Keep the temperature low during all workup and purification steps to minimize degradation.
-
Acid-Sensitive Substrates: If your alcohol or other functional groups on your molecule are acid-sensitive, the Steglich esterification is a good choice due to its mild reaction conditions.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for esterifying a sterically hindered carboxylic acid like 2,3-dimethylbutanoic acid?
A1: Due to steric hindrance, methods that utilize a highly reactive intermediate are most effective. The recommended methods include:
-
Steglich Esterification: This method uses a coupling agent like DCC or EDC with a DMAP catalyst under mild conditions.[1][3] It is well-suited for acid-sensitive substrates.[1]
-
Yamaguchi Esterification: This method involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol.
-
Acid Fluoride (B91410) Method: Converting the carboxylic acid to a highly reactive acyl fluoride using reagents like cyanuric fluoride or Deoxo-Fluor, followed by reaction with the alcohol, can give high yields.[1]
Q2: Can I use an excess of the alcohol to drive the esterification of 2,3-dimethylbutanoic acid to completion?
A2: While using a large excess of a simple alcohol can shift the equilibrium towards the product in a Fischer esterification, this strategy is often insufficient to overcome the significant steric hindrance of 2,3-dimethylbutanoic acid.[6][7] More potent activation methods are generally necessary for achieving high yields.[1]
Q3: What are the typical reaction conditions and expected yields for the Steglich esterification of a hindered acid?
A3: For sterically hindered carboxylic acids, the Steglich esterification is typically performed at room temperature in an aprotic solvent like dichloromethane (DCM). Reaction times can range from 2 to 12 hours, with typical yields between 70% and 95%.[1]
Q4: How can I monitor the progress of my esterification reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1][2] By spotting the reaction mixture alongside the starting carboxylic acid and alcohol, you can observe the consumption of the starting materials and the appearance of the ester product spot.
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Carboxylic Acids
| Method | Activating Agent | Catalyst/Base | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Steglich Esterification | DCC or EDC | DMAP (catalytic) | Dichloromethane (DCM) | Room Temperature | 2 - 12 | 70 - 95 | Mild conditions, suitable for acid-sensitive substrates.[1] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Triethylamine, DMAP | Aprotic solvents | 0 to Room Temperature | 1 - 6 | 80 - 95+ | Effective for highly hindered systems. |
| Acid Fluoride Method | Cyanuric fluoride or Deoxo-Fluor | Pyridine or other base | Aprotic solvents (e.g., DCM) | 0 to Room Temperature | 1 - 4 | 75 - 95 | Acyl fluorides are highly reactive intermediates.[1] |
Experimental Protocols
Protocol 1: Steglich Esterification of 2,3-Dimethylbutanoic Acid with Methanol (B129727)
This protocol describes the esterification of 2,3-dimethylbutanoic acid with methanol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]
Materials:
-
2,3-Dimethylbutanoic acid (1.0 eq)
-
Methanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbutanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the cooled mixture of the acid, alcohol, and catalyst.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure methyl 2,3-dimethylbutanoate.
Visualizations
Caption: Experimental workflow for Steglich esterification.
Caption: Troubleshooting logic for esterification of 2,3-dimethylbutanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 2,3-dimethylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,3-dimethylbutanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via Fischer esterification of 2,3-dimethylbutanoic acid with methanol (B129727).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Due to the steric hindrance of 2,3-dimethylbutanoic acid, the reaction may be slow to reach equilibrium.[1][2] | - Increase Reaction Time: Reflux the reaction mixture for a longer period (e.g., 8-24 hours) and monitor the progress by TLC or GC. - Use Excess Methanol: Employ a large excess of methanol to shift the equilibrium towards the product side.[1][3] - Remove Water: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.[3][4] |
| Presence of Water: Water in the reactants or glassware can hydrolyze the ester product back to the carboxylic acid and alcohol, shifting the equilibrium to the left.[1] | - Use Anhydrous Reagents and Glassware: Ensure that the 2,3-dimethylbutanoic acid, methanol, and acid catalyst are anhydrous. Dry all glassware in an oven before use.[5] | |
| Inefficient Catalysis: An insufficient amount or inactive acid catalyst will result in a slow reaction rate. | - Use an Appropriate Amount of Catalyst: Typically, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. - Consider Alternative Catalysts: For sterically hindered esters, stronger acid catalysts or Lewis acids might be more effective.[4] | |
| Presence of Unreacted 2,3-dimethylbutanoic Acid in Product | Incomplete Reaction: As mentioned above, the reaction may not have gone to completion. | - See troubleshooting steps for "Low or No Product Yield". |
| Inefficient Work-up: The acidic starting material may not have been effectively removed during the purification process. | - Base Wash: During the work-up, wash the organic layer with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid.[6] | |
| Formation of Side Products | Dehydration of Methanol (at high temperatures): Although less likely with a primary alcohol like methanol, very high temperatures could potentially lead to the formation of dimethyl ether. | - Maintain Appropriate Reflux Temperature: Control the heating to maintain a gentle reflux of methanol (boiling point ~65 °C). |
| Hydrolysis of the Ester: This is the reverse reaction of the esterification and is favored by the presence of water.[5] | - Ensure Anhydrous Conditions: See troubleshooting steps for "Presence of Water". - Prompt and Anhydrous Work-up: Do not let the reaction mixture sit for extended periods with water present. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory method is the Fischer esterification of 2,3-dimethylbutanoic acid with methanol using an acid catalyst, such as sulfuric acid.[5] This is a reversible reaction where the alcohol and carboxylic acid are in equilibrium with the ester and water.[1][7]
Q2: Why is the yield of this compound often low in Fischer esterification?
A2: The low yield is often attributed to the steric hindrance of the 2,3-dimethylbutanoic acid. The bulky methyl groups near the carboxylic acid functional group make it difficult for the methanol to attack the carbonyl carbon, slowing down the reaction rate and affecting the equilibrium position.[1]
Q3: How can I improve the yield of the esterification reaction?
A3: To improve the yield, you can:
-
Use a large excess of methanol to shift the reaction equilibrium towards the products.[1][3]
-
Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[3][4]
-
Increase the reaction time to ensure the reaction reaches equilibrium.
-
Ensure all reagents and glassware are anhydrous to prevent the reverse reaction (hydrolysis).[5]
Q4: What are the potential side reactions in this synthesis?
A4: The main "side reaction" is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[5] This is promoted by the presence of water. At very high temperatures, there is a small possibility of side reactions involving the alcohol, but this is less common with methanol.
Q5: Are there alternative methods for synthesizing this compound that avoid the issues of Fischer esterification?
A5: Yes, for sterically hindered esters, using a more reactive derivative of the carboxylic acid can be more effective. One common alternative is to convert 2,3-dimethylbutanoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2,3-dimethylbutanoyl chloride can then react with methanol to form the ester. This reaction is not reversible and often proceeds with a higher yield.[1]
Q6: How can I purify the final product?
A6: After the reaction, the mixture can be worked up by washing with a weak base (like sodium bicarbonate solution) to remove the unreacted acid and the acid catalyst.[6] The crude ester can then be purified by distillation.[6]
Experimental Protocol: Fischer Esterification of 2,3-dimethylbutanoic Acid
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
2,3-dimethylbutanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
-
(Optional) Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3-dimethylbutanoic acid and a significant excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the mixture.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux. Let the reaction proceed for several hours (e.g., 8-24 hours), monitoring by TLC or GC if possible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude ester by distillation.
-
Visualizations
Caption: Fischer esterification of 2,3-dimethylbutanoic acid.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between conditions and side reactions.
References
- 1. athabascau.ca [athabascau.ca]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 2,3-dimethylbutanoate by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2,3-dimethylbutanoate by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
The key physical properties of this compound are summarized in the table below. These values are crucial for setting up and monitoring the distillation process.
Q2: What are the common impurities in crude this compound synthesized by Fischer esterification?
Common impurities include unreacted starting materials, byproducts, and residual catalyst. The primary impurities to consider during purification are:
-
Methanol (B129727): Unreacted starting material.
-
2,3-Dimethylbutanoic acid: Unreacted starting material.
-
Water: A byproduct of the esterification reaction.
-
Sulfuric acid: A common acid catalyst that needs to be neutralized and removed before distillation.
Q3: Is this compound prone to decomposition during distillation?
Q4: Does this compound form azeotropes with common impurities like water or methanol?
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 1 atm |
| This compound | C₇H₁₄O₂ | 130.18 | ~132 |
| Methanol | CH₄O | 32.04 | 64.7 |
| Water | H₂O | 18.02 | 100 |
| 2,3-Dimethylbutanoic acid | C₆H₁₂O₂ | 116.16 | ~190-192 |
Troubleshooting Guide
This guide addresses common issues encountered during the fractional distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate collecting, or distillation is very slow | 1. Insufficient heating: The distillation pot is not reaching the boiling point of the lowest boiling component. 2. Heat loss from the column: The fractionating column is not adequately insulated, leading to premature condensation. 3. System leak: Vapors are escaping from joints in the apparatus. | 1. Gradually increase the heating mantle temperature. Ensure the heating mantle is in good contact with the flask. 2. Insulate the fractionating column and distillation head with glass wool or aluminum foil. 3. Check all glassware joints for a secure fit. Use appropriate joint clips and a small amount of vacuum grease if necessary. |
| Bumping or uneven boiling | 1. Absence of boiling chips or stir bar: Lack of a nucleation site for smooth boiling. 2. Heating too rapidly: Localized superheating of the liquid. | 1. Add a few fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid. 2. Reduce the heating rate to allow for smooth and controlled boiling. |
| Flooding of the fractionating column | Excessive heating rate: The rate of vaporization is too high for the column to handle, causing the condensed liquid to be carried up the column. | Immediately reduce the heating rate. Allow the liquid to drain back into the distillation flask before slowly resuming heating at a lower rate. |
| Temperature fluctuations at the distillation head | 1. Inconsistent heating. 2. Azeotropic mixture distilling. 3. Channeling in the column packing. | 1. Ensure a steady and consistent heat source. 2. If an azeotrope is suspected, the temperature will remain constant until that mixture has distilled over. 3. Ensure the column packing is uniform to allow for proper vapor-liquid equilibrium. |
| Poor separation of components (product contaminated with impurities) | 1. Distillation rate is too fast: Insufficient time for vapor-liquid equilibrium to be established in the column. 2. Inefficient fractionating column: The column does not have enough theoretical plates for the separation. 3. Formation of an azeotrope that is not being effectively broken. | 1. Reduce the heating rate to allow for a slow and steady collection of distillate (a few drops per minute). 2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 3. Consider pre-distillation purification steps, such as washing the crude product to remove water-soluble impurities or using a drying agent. For suspected azeotropes with water, a Dean-Stark apparatus might be useful in the reaction step. |
| Product is cloudy | Presence of water: Water co-distilling with the product, potentially as an azeotrope. | Dry the collected distillate over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), then filter. Ensure all glassware is thoroughly dried before starting the distillation. |
Experimental Protocols
Protocol: Purification of this compound by Fractional Distillation
1. Pre-distillation Workup (Neutralization and Drying):
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst (e.g., sulfuric acid). Swirl gently and vent the funnel frequently to release any carbon dioxide gas that forms.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove bulk water.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the crude ester over anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 10-15 minutes.
-
Filter the dried ester into a round-bottom flask of an appropriate size for distillation.
2. Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus. Use a round-bottom flask containing the crude, dried this compound and a few boiling chips or a magnetic stir bar.
-
Attach a fractionating column (e.g., a Vigreux column or a column packed with Raschig rings) to the flask.
-
Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Attach a condenser and a receiving flask. Ensure cold water flows in at the bottom of the condenser and out at the top.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
3. Distillation Procedure:
-
Begin heating the distillation flask gently with a heating mantle.
-
Observe the condensation ring as it slowly rises up the fractionating column. A slow ascent is crucial for good separation.
-
Collect any initial low-boiling fractions (e.g., residual methanol) in a separate receiving flask. The temperature should plateau at the boiling point of the first component.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the next component.
-
Change the receiving flask to collect the main fraction of this compound when the temperature stabilizes at its boiling point (approximately 132 °C at atmospheric pressure).
-
Collect the product over a narrow boiling range (e.g., ± 2 °C).
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
Technical Support Center: Chromatographic Purification of Methyl 2,3-dimethylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Methyl 2,3-dimethylbutanoate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) of this compound.
Gas Chromatography (GC) Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | Clean or replace the inlet liner. Use a column specifically designed for fatty acid methyl esters (FAMEs) to minimize active sites.[1][2][3] |
| Column Overload | Reduce the injection volume or sample concentration. Increase the split ratio.[1][4] |
| Improper Column Installation | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.[1] |
| Inappropriate Temperature | Ensure the injector and oven temperatures are adequate for the volatilization of the sample without causing degradation.[1][4] |
Issue: Baseline Instability or Drift
| Potential Cause | Recommended Solution |
| Column Bleed | Condition the column at a high temperature as recommended by the manufacturer. If the bleed is excessive, the column may be damaged and require replacement.[2] |
| Contamination | Check for contamination in the carrier gas, injector, or detector. Use high-purity gases and clean system components regularly.[1][5] |
| Gas Leaks | Perform a leak check of the system, paying close attention to the septum and fittings.[5] |
Issue: Poor Resolution or Peak Overlap
| Potential Cause | Recommended Solution |
| Inappropriate GC Column | Use a polar stationary phase column, such as those with polyethylene (B3416737) glycol or cyanopropyl silicones, which are well-suited for FAME analysis.[6][7][8][9] Highly polar cyanopropyl columns (e.g., HP-88) are excellent for resolving complex FAME mixtures.[6][8] |
| Suboptimal Temperature Program | Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions. |
Issue: Ghost Peaks
| Potential Cause | Recommended Solution |
| Carryover from Previous Injections | Clean the syringe and injector port. Run a blank solvent injection to confirm the absence of carryover.[2] |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Contaminated Solvent or Reagents | Use high-purity solvents and reagents for sample preparation and injection. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
While less common for volatile esters like this compound, HPLC may be used, particularly for preparative scale purification.
Issue: Poor Peak Shape
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination | Wash the column with a strong solvent. For reversed-phase columns, this could be a high percentage of acetonitrile (B52724) or methanol (B129727).[10] |
Issue: Unstable Baseline
| Potential Cause | Recommended Solution |
| Air Bubbles in the System | Degas the mobile phase and prime the pump. |
| Contaminated Mobile Phase | Use HPLC-grade solvents and freshly prepared mobile phases. |
| Detector Fluctuation | Allow the detector lamp to warm up sufficiently. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic technique for purifying this compound?
A1: Gas chromatography (GC) is the most common and effective technique for the analysis and purification of volatile compounds like this compound.[11][12] GC offers high resolution and sensitivity for this type of analyte.
Q2: Which GC column should I choose for the best separation?
A2: For the separation of fatty acid methyl esters (FAMEs) like this compound, polar stationary phases are recommended.[6][9][13] Polyethylene glycol (e.g., DB-WAX, HP-INNOWax) and cyanopropyl silicone (e.g., DB-23, HP-88) columns are excellent choices.[6][8][9] For complex mixtures or potential isomers, a highly polar cyanopropyl column is preferred for better resolution.[6][7]
Q3: Is derivatization necessary to analyze 2,3-dimethylbutanoic acid by GC?
A3: Yes, derivatization of 2,3-dimethylbutanoic acid to its methyl ester (this compound) is essential for GC analysis.[8] This process increases the volatility of the compound, making it suitable for gas chromatography.[11]
Q4: My sample of this compound is not pure. What are the likely impurities?
A4: Impurities can arise from the synthesis or degradation of the compound. Common impurities may include unreacted 2,3-dimethylbutanoic acid, residual methanol from the esterification process, or by-products from side reactions. If the starting material was a mixture of stereoisomers, the final product will also be a mix of enantiomers or diastereomers.
Q5: How can I perform a chiral separation of this compound?
A5: Chiral separation can be achieved using a chiral GC column, often with a cyclodextrin-based stationary phase.[14][15] This is necessary to separate the enantiomers if the original 2,3-dimethylbutanoic acid was a racemic mixture.
Experimental Protocols
Protocol 1: Sample Preparation (Esterification of 2,3-dimethylbutanoic acid)
This protocol describes the conversion of 2,3-dimethylbutanoic acid to this compound for GC analysis.
-
Reagents: 2,3-dimethylbutanoic acid, Boron trifluoride-methanol solution (BF3-MeOH, 14%).[14]
-
Procedure:
-
To a sample of 2,3-dimethylbutanoic acid in a sealed vial, add the 14% BF3 in methanol solution.[14]
-
Heat the mixture at 60-100°C for 5-10 minutes.[14]
-
After cooling, add water and extract the this compound with an organic solvent like hexane (B92381) or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it before GC analysis.[14]
-
Protocol 2: Gas Chromatography (GC) Method for Analysis
This protocol provides a general GC method for the analysis of this compound.
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-WAX or HP-88 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Detector Temperature: 280 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp to 175 °C at 25 °C/min.
-
Ramp to 230 °C at 4 °C/min, hold for 5 minutes.[6]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[6]
Quantitative Data Summary
| Parameter | GC Method 1 | GC Method 2 |
| Column Type | DB-23 | HP-88 |
| Inlet Temperature | 250 °C[6] | 250 °C[6] |
| Injection Volume | 1 µL[6] | 1 µL[6] |
| Split Ratio | 1/50[6] | 1/50[6] |
| Carrier Gas | Helium[6] | Hydrogen[6] |
| Head Pressure | 230 kPa[6] | 53 kPa[6] |
| Oven Program | 50°C (1min), 25°C/min to 175°C, 4°C/min to 230°C (5min)[6] | 50°C (1min), 25°C/min to 200°C, 3°C/min to 230°C (18min)[6] |
| Detector Temperature | 280 °C[6] | 280 °C[6] |
Visualizations
Caption: A troubleshooting workflow for common GC issues.
Caption: Workflow for sample preparation via esterification.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. stepbio.it [stepbio.it]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 12. quora.com [quora.com]
- 13. aocs.org [aocs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Long-term storage and stability of Methyl 2,3-dimethylbutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting for experiments involving Methyl 2,3-dimethylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For extended periods, storage at 2-8°C is recommended.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is hydrolysis, which can be catalyzed by the presence of moisture, acids, or bases.[2] This reaction results in the formation of 2,3-dimethylbutanoic acid and methanol.[2] Under extreme conditions, thermal decomposition and oxidation can also occur.[2]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively available, it is good laboratory practice to store it in an amber or opaque container to protect it from light, which can be a factor in promoting oxidation for organic compounds.
Q4: What are the signs of degradation of this compound?
A4: Degradation may be indicated by a change in the physical appearance of the liquid, such as discoloration or the formation of precipitates. A change in odor may also be noticeable. Analytically, the appearance of new peaks in HPLC or GC-MS chromatograms, corresponding to degradation products like 2,3-dimethylbutanoic acid, is a clear sign of degradation.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are all suitable methods for assessing the purity and stability of this compound.[3] HPLC and GC-MS are particularly useful for quantifying the parent compound and its degradation products. NMR can provide detailed structural information to identify unknown degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC/GC-MS analysis.
-
Question: I am analyzing my sample of this compound and see unexpected peaks. What could be the cause?
-
Answer: Unexpected peaks could be due to several factors:
-
Degradation: The primary degradation product is 2,3-dimethylbutanoic acid due to hydrolysis. Check your storage conditions and sample handling for exposure to moisture.
-
Contamination: The sample may be contaminated. Verify the purity of your solvents and ensure all glassware is clean.
-
Impurities from Synthesis: The unexpected peaks could be residual starting materials or byproducts from the synthesis of this compound.
-
Troubleshooting Steps:
-
Analyze a fresh standard: Prepare a fresh solution from a new or properly stored batch of this compound to see if the unexpected peaks are still present.
-
Run a blank: Inject your solvent to ensure it is not the source of the contamination.
-
Perform forced degradation: Intentionally degrade a sample (e.g., by adding a small amount of acid or base and heating gently) and analyze it to see if the retention time of the degradation product matches the unexpected peak.
-
Use Mass Spectrometry (MS): If coupled with GC or LC, the mass spectrum of the unexpected peak can help in its identification. The molecular weight of 2,3-dimethylbutanoic acid is 116.16 g/mol .
Issue 2: Inconsistent results in bioassays.
-
Question: I am using this compound in a cell-based assay and my results are not reproducible. Could the compound's stability be the issue?
-
Answer: Yes, instability can lead to inconsistent results. If the compound degrades in your assay medium, the effective concentration will decrease over time, leading to variability.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare your working solutions of this compound immediately before use.
-
Assess stability in media: Prepare a solution of the compound in your cell culture medium and incubate it under the same conditions as your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or GC-MS to determine its stability.
-
Adjust experimental design: If the compound is found to be unstable, consider shorter incubation times or replenishing the compound during the experiment.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity | [2] |
| Boiling Point | ~160 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), poorly soluble in water. | [2] |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | To minimize hydrolysis and potential degradation.[1] |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | To prevent oxidation, although the compound is saturated. |
| Container | Tightly sealed, amber glass vial | To prevent evaporation and exposure to light. |
| Location | Cool, dry, well-ventilated area | To ensure stability and safety. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method validation is required for specific applications.
1. Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start at 70% A, 30% B
-
Gradient to 10% A, 90% B over 10 minutes
-
Hold at 10% A, 90% B for 2 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For stability studies, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired matrix (e.g., buffer at different pH values, cell culture media).
-
Incubate the samples under the desired stress conditions (e.g., 40°C).
-
At each time point, take an aliquot and, if necessary, quench the reaction (e.g., by cooling on ice and neutralizing the pH).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in peak area indicates degradation.
-
Monitor for the appearance and increase in the peak area of any new peaks, which would be potential degradation products.
Protocol 2: GC-MS Analysis of this compound and its Hydrolysis Product
This protocol is for the simultaneous analysis of this compound and its primary degradation product, 2,3-dimethylbutanoic acid. Derivatization of the carboxylic acid is necessary for good chromatographic performance.
1. Materials:
-
This compound standard
-
2,3-dimethylbutanoic acid standard
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (or other suitable silylating agent)
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample to be analyzed in dichloromethane.
-
To 100 µL of the sample in a GC vial, add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions (Starting Point):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
4. Data Analysis:
-
Identify the peaks for this compound and the silylated 2,3-dimethylbutanoic acid based on their retention times and mass spectra.
-
Quantify the amount of each compound using a calibration curve prepared from standards that have undergone the same derivatization procedure.
Mandatory Visualizations
References
Technical Support Center: Hydrolysis and Degradation of Methyl 2,3-dimethylbutanoate
Welcome to the technical support center for the hydrolysis and degradation of Methyl 2,3-dimethylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
A1: The hydrolysis of this compound breaks the ester bond, yielding 2,3-dimethylbutanoic acid and methanol (B129727).[1] This reaction can be catalyzed by either an acid or a base.
Q2: What factors influence the rate of hydrolysis of this compound?
A2: The rate of hydrolysis is influenced by several factors:
-
pH: The reaction is slowest at a neutral pH and is significantly accelerated by the presence of acids or bases.
-
Temperature: Increasing the temperature generally increases the reaction rate.
-
Catalyst: The choice and concentration of an acid or base catalyst will directly impact the rate.
-
Steric Hindrance: The bulky 2,3-dimethylbutyl (B1248744) group in this compound can sterically hinder the approach of a nucleophile (like a hydroxide (B78521) ion or water molecule) to the carbonyl carbon, which may result in a slower hydrolysis rate compared to less hindered esters.
Q3: Is the hydrolysis of this compound reversible?
A3: Acid-catalyzed hydrolysis is a reversible reaction, meaning it will reach an equilibrium that includes the ester, water, carboxylic acid, and alcohol.[2][3] To drive the reaction towards completion, a large excess of water is typically used.[2] In contrast, base-catalyzed hydrolysis (saponification) is effectively irreversible because the resulting carboxylate salt is deprotonated and shows little tendency to react with the alcohol.[3]
Q4: What are the expected degradation pathways for this compound other than hydrolysis?
A4: Besides hydrolysis, this compound can potentially undergo other degradation reactions such as oxidation, which could form various oxidized derivatives.[1] Under specific conditions, reduction of the ester group can also occur, yielding the corresponding alcohols.[1] The specific degradation products will depend on the experimental conditions (e.g., presence of oxidizing or reducing agents, high temperatures).
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the hydrolysis can be monitored by tracking the disappearance of the starting ester or the appearance of the products. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and quantify the volatile ester and alcohol.
-
High-Performance Liquid Chromatography (HPLC): To quantify the non-volatile carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the change in signals corresponding to the ester and the acid/alcohol products.
-
Titration: In base-catalyzed hydrolysis, the consumption of the base can be monitored by titration. In acid-catalyzed hydrolysis, the formation of the carboxylic acid can be titrated with a standard base.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no hydrolysis observed | 1. Inactive Catalyst: The acid or base catalyst may be old, at an incorrect concentration, or neutralized by contaminants. | 1. Use a fresh, properly prepared catalyst solution of the correct concentration. Ensure all glassware is clean and free of residues that could neutralize the catalyst. |
| 2. Insufficient Temperature: The reaction may be too slow at the current temperature. | 2. Increase the reaction temperature. For many ester hydrolyses, heating under reflux is necessary.[2] | |
| 3. Steric Hindrance: The bulky structure of this compound can slow the reaction. | 3. Increase the reaction time and/or use a higher concentration of the catalyst. Consider using a stronger base for saponification. | |
| 4. Poor Solubility: The ester may not be sufficiently soluble in the aqueous reaction medium, limiting the reaction rate. | 4. Add a co-solvent like THF or ethanol (B145695) to improve solubility. Be cautious when using alcoholic co-solvents in base-catalyzed hydrolysis, as this can lead to transesterification.[4] | |
| Reaction does not go to completion (in acid-catalyzed hydrolysis) | 1. Equilibrium: Acid-catalyzed hydrolysis is a reversible process.[2] | 1. Use a large excess of water to shift the equilibrium towards the products.[2] Alternatively, consider switching to base-catalyzed hydrolysis (saponification), which is irreversible.[3] |
| Side products observed in the reaction mixture | 1. Transesterification: If an alcohol is used as a co-solvent in base-catalyzed hydrolysis, the corresponding ester of that alcohol may be formed. | 1. Use a non-alcoholic co-solvent like THF or dioxane if solubility is an issue. |
| 2. Degradation: At high temperatures or in the presence of strong oxidizing/reducing agents, the starting material or products may degrade. | 2. If degradation is suspected, try running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern. | |
| Difficulty in isolating the carboxylic acid product after saponification | 1. Incomplete Protonation: The carboxylate salt formed during saponification needs to be protonated with a strong acid to yield the neutral carboxylic acid. | 1. After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl, H₂SO₄) until the pH is acidic. The carboxylic acid can then be extracted with an organic solvent.[2] |
Quantitative Data
| Ester | Conditions | Rate Constant (k) | Half-life (t½) |
| Ethyl Isobutyrate | Alkaline Hydrolysis | Data not available | Slower than n-butyrate |
| Methyl Isobutyrate | Alkaline Hydrolysis | Data not available | Slower than n-butyrate |
| tert-Butyl Acetate | Acid-catalyzed | Slower than primary/secondary esters | Data not available |
Note: The rate of hydrolysis is highly dependent on the specific reaction conditions (temperature, catalyst concentration, solvent).
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
1 M Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Place this compound (1 equivalent) and an excess of 1 M sulfuric acid (e.g., 10-20 equivalents of water) in a round-bottom flask.
-
Heat the mixture under reflux for a specified period (e.g., 1-4 hours). Monitor the reaction progress using TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove the acid catalyst and the product carboxylic acid. The 2,3-dimethylbutanoic acid will be in the aqueous layer as its sodium salt.
-
To isolate the carboxylic acid, acidify the aqueous layer from step 5 with concentrated HCl until the pH is ~2, then extract with diethyl ether.
-
Wash the ether layer containing the carboxylic acid with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 2,3-dimethylbutanoic acid.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Ethanol (optional, as a co-solvent)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol (if necessary for solubility) and add an excess of 1 M NaOH (e.g., 2-3 equivalents).
-
Heat the mixture under reflux for 1-3 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure if used.
-
Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to remove any unreacted ester and the methanol product.
-
Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is ~2.
-
Extract the resulting 2,3-dimethylbutanoic acid with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified 2,3-dimethylbutanoic acid.
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways.
Caption: General experimental workflow for hydrolysis.
Caption: Troubleshooting logic for low product yield.
References
Preventing byproduct formation in Methyl 2,3-dimethylbutanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl 2,3-dimethylbutanoate.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common challenge in the synthesis of this compound, primarily due to the equilibrium nature of the Fischer esterification reaction and steric hindrance from the branched carboxylic acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium) | 1. Increase Reactant Concentration: Use a large excess of methanol (B129727), which can also serve as the solvent, to shift the equilibrium towards the product side.[1] 2. Water Removal: Continuously remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or using a strong dehydrating agent like concentrated sulfuric acid which also acts as the catalyst.[1] |
| Steric Hindrance | 1. Optimize Reaction Conditions: Increase the reaction temperature and prolong the reaction time to overcome the activation energy barrier caused by steric hindrance. Monitor the reaction progress using techniques like TLC or GC. 2. Alternative Catalysts: Consider using alternative catalysts that are more effective for sterically hindered acids, such as zinc acetate (B1210297) or potassium carbonate in DMSO.[2] |
| Product Hydrolysis during Workup | 1. Use Cold, Weak Base: During the neutralization step, use a cold, dilute solution of a weak base like sodium bicarbonate to avoid base-catalyzed hydrolysis (saponification) of the ester.[3] 2. Minimize Contact with Water: Perform aqueous washes quickly and efficiently to reduce the time the ester is in contact with the aqueous phase.[3] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.
Issue 2: Presence of Significant Byproducts
The primary byproducts in this synthesis are unreacted starting materials and potentially ethers formed from the alcohol.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Unreacted 2,3-dimethylbutanoic acid | Incomplete reaction due to equilibrium or steric hindrance. | Drive the reaction to completion by using excess methanol and removing water. Optimize reaction conditions (temperature, time, catalyst). |
| Dimethyl ether | Acid-catalyzed dehydration of methanol, especially at high temperatures. | Use the minimum effective concentration of the acid catalyst. Avoid excessively high reaction temperatures. |
| Water | A direct byproduct of the esterification reaction. | Remove water as it is formed using a Dean-Stark apparatus or drying agents to prevent the reverse reaction (hydrolysis).[1] |
Logical Diagram for Byproduct Minimization
Caption: Key strategies to minimize byproduct formation in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Fischer esterification of 2,3-dimethylbutanoic acid with methanol using an acid catalyst, such as sulfuric acid.[2]
Q2: Why is the Fischer esterification of 2,3-dimethylbutanoic acid challenging?
A2: The reaction is challenging due to the steric hindrance caused by the two methyl groups near the carboxylic acid functionality. This steric bulk slows down the rate of reaction and makes it more difficult to reach completion.
Q3: Can I use a base as a catalyst for this esterification?
A3: Direct esterification of a carboxylic acid and an alcohol is an acid-catalyzed process. Using a base would deprotonate the carboxylic acid, forming a carboxylate anion which is unreactive towards nucleophilic attack by the alcohol.
Q4: What are some alternative catalysts to sulfuric acid?
A4: For sterically hindered acids, alternative catalysts can be more effective. Studies have shown that zinc acetate can give a yield of 89%, while potassium carbonate in DMSO can achieve up to a 95% conversion.[2]
Q5: How can I effectively remove water from the reaction?
A5: A Dean-Stark apparatus is a common and effective method for removing water azeotropically with a solvent like toluene (B28343).[1] Alternatively, adding molecular sieves (3Å or 4Å) to the reaction flask can absorb the water as it is formed.
Q6: What is the best way to purify the final product?
A6: After the workup, which typically involves washing with a mild base and brine, the crude product can be purified by distillation.[2] Given the boiling point of this compound, vacuum distillation may be necessary to prevent decomposition.
Q7: Can I use 2,3-dimethylbutanoyl chloride instead of the carboxylic acid?
A7: Yes, using the acyl chloride is a viable alternative. Acyl chlorides are more reactive than carboxylic acids and the reaction with methanol would proceed more readily, often not requiring a strong acid catalyst. However, this adds an extra step to the synthesis (preparation of the acyl chloride) and requires handling of moisture-sensitive and corrosive reagents.
Data Presentation
Table 1: Catalyst Performance in this compound Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
| K₂CO₃/DMSO | 90 | 12 | >95 | High yield at moderate temperature.[2] |
| Zn(OAc)₂ (anhydrous) | 180 | 7 | 89 | Suppresses N-methyl byproducts.[2] |
| H₂SO₄ (catalytic) | Reflux | Varies | Moderate to Good | Low cost and readily available. |
Note: Yields are highly dependent on specific reaction conditions, including the efficiency of water removal.
Experimental Protocols
Key Experiment: Fischer Esterification of 2,3-dimethylbutanoic acid with Methanol
Objective: To synthesize this compound via acid-catalyzed esterification, minimizing byproduct formation.
Materials:
-
2,3-dimethylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
Saturated sodium bicarbonate solution (NaHCO₃), chilled
-
Saturated sodium chloride solution (Brine), chilled
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbutanoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.
-
If using a Dean-Stark apparatus, fill it with toluene and attach it between the flask and the reflux condenser.
-
-
Catalyst Addition:
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux and maintain a gentle reflux for several hours (e.g., 4-8 hours). The reaction progress should be monitored by TLC or GC analysis.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a large excess of methanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with chilled saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with chilled brine to remove residual water and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by distillation, preferably under reduced pressure, to obtain the pure ester.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound via Fischer esterification.
References
Technical Support Center: Chiral Separation of Methyl 2,3-dimethylbutanoate Enantiomers
Welcome to the Technical Support Center for the chiral separation of Methyl 2,3-dimethylbutanoate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chiral separation of this compound enantiomers?
A1: The primary challenges stem from the molecule's physical and chemical properties. These include its small size and structural flexibility. For High-Performance Liquid Chromatography (HPLC), the lack of a significant chromophore makes UV detection difficult without derivatization. In Gas Chromatography (GC), while the volatility is suitable, achieving baseline separation of the enantiomers requires a highly selective chiral stationary phase.
Q2: Is derivatization necessary for the analysis of this compound?
A2: this compound is the methyl ester of 2,3-dimethylbutanoic acid. The derivatization of the parent acid to its methyl ester is a crucial step to increase volatility for successful Gas Chromatography (GC) analysis. For HPLC, while the methyl ester can be analyzed directly, derivatization with a chromophore-containing agent is often recommended to enhance detection sensitivity.[1][2]
Q3: Which analytical technique is more suitable for the chiral separation of this compound: GC or HPLC?
A3: Chiral Gas Chromatography (GC) is generally the more direct and common method for separating the enantiomers of volatile compounds like this compound.[1][2] Chiral GC columns, particularly those with cyclodextrin-based stationary phases, can provide high-resolution separation.[2] Chiral HPLC is also a viable option, but it often requires derivatization to introduce a UV-active group for sensitive detection.
Q4: What type of chiral stationary phase (CSP) is recommended for the GC separation of this compound?
A4: For the chiral GC separation of small, branched-chain esters like this compound, cyclodextrin-based chiral stationary phases are highly recommended.[2][3] Derivatized cyclodextrins, such as those with alkyl or acetyl groups, offer a good balance of enantioselectivity and thermal stability for such analyses.
Troubleshooting Guides
Poor or No Resolution in Chiral GC
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | - Ensure the use of a cyclodextrin-based chiral column. Consider screening different derivatized cyclodextrin (B1172386) phases (e.g., permethylated, acetylated) to find the optimal selectivity. |
| Suboptimal Oven Temperature Program | - The oven temperature is a critical parameter for chiral GC separations. A lower initial temperature and a slower ramp rate often improve resolution by enhancing the differential interactions between the enantiomers and the CSP.[3] Experiment with different temperature programs to find the best separation. |
| Incorrect Carrier Gas Flow Rate | - The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. Optimize the flow rate to achieve the best balance between resolution and analysis time. |
| Column Overload | - Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
Peak Tailing in Chiral GC
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Active sites in the injector liner, column, or detector can cause peak tailing, especially for polar compounds. Use a deactivated liner and ensure the column is properly conditioned. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes resolve the issue. |
| Sample Decomposition | - High injector temperatures can cause degradation of the analyte. Try lowering the injector temperature, but ensure it is still high enough for efficient volatilization. |
| Improper Column Installation | - A poor column cut or incorrect installation depth in the injector or detector can lead to peak shape issues. Re-cut the column end for a clean, square cut and reinstall it according to the manufacturer's instructions. |
Peak Splitting in Chiral GC
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | - For manual injections, a slow or hesitant injection can cause the sample to be introduced as multiple bands, leading to split peaks. Use an autosampler for consistent and rapid injections. |
| Solvent Effects | - Mismatched polarity between the sample solvent and the stationary phase can cause peak splitting. If possible, dissolve the sample in a solvent that is compatible with the stationary phase. Using a retention gap can also help mitigate this issue. |
| Condensation Effects | - If the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing of the analyte at the head of the column. A general rule is to set the initial oven temperature at least 20°C below the boiling point of the solvent. |
Quantitative Data
| Parameter | Value |
| Column | Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm |
| Carrier Gas | Helium, 30 psi |
| Oven Temperature | 110 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Expected Resolution (Rs) | Baseline separation (>1.5) |
This data is for a structurally similar compound and serves as a representative example. Actual values for this compound may vary.[4]
Experimental Protocols
Protocol 1: Derivatization of 2,3-Dimethylbutanoic Acid to this compound
This protocol describes the conversion of the parent carboxylic acid to its more volatile methyl ester derivative for subsequent chiral GC analysis.[1][2]
Reagents:
-
2,3-Dimethylbutanoic acid
-
Boron trifluoride-methanol solution (BF3-MeOH, 14%) or another suitable esterification agent
-
Hexane (B92381) or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a sample of 2,3-dimethylbutanoic acid in a sealed vial, add a solution of 14% BF3 in methanol.
-
Heat the mixture at 60-100°C for 5-10 minutes.
-
After cooling, add water to the vial.
-
Extract the methyl esters with an organic solvent such as hexane or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer before GC analysis.
Protocol 2: Chiral GC Separation of Methyl Ester Enantiomers (General Protocol)
This is a general starting method for the chiral separation of volatile methyl esters on a cyclodextrin-based column. Optimization will be required for this compound.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Fused-silica capillary column with a derivatized cyclodextrin stationary phase (e.g., permethylated β-cyclodextrin)
-
Carrier gas: Helium or Hydrogen, high purity
GC Method Parameters (Starting Point):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas Flow Rate: Set to achieve an optimal linear velocity for the column dimensions (typically 1-2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60°C
-
Hold Time: 2 minutes
-
Ramp Rate: 2°C/min
-
Final Temperature: 150°C
-
Final Hold Time: 5 minutes (Note: The temperature program should be optimized to achieve the best resolution.)
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Visualizations
Caption: Experimental workflow for the chiral GC analysis of this compound.
Caption: Troubleshooting workflow for poor resolution in chiral GC separation.
References
Technical Support Center: Synthesis of Methyl 2,3-dimethylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,3-dimethylbutanoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Fischer esterification.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the equilibrium nature of the Fischer esterification reaction and steric hindrance.
-
Incomplete Reaction: The Fischer esterification is a reversible process. To drive the equilibrium towards the product (the ester), consider the following:
-
Excess Reactant: Utilize a large excess of methanol (B129727), which is often used as the solvent as well.[1][2]
-
Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants.[2][3] Employ methods to remove water as it forms, such as using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1][3]
-
-
Steric Hindrance: The starting material, 2,3-dimethylbutanoic acid, has methyl groups at the α and β positions, which creates steric hindrance and can slow down the reaction rate.[4] To overcome this, you may need to:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure it reaches completion.
-
Optimize Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is common, other catalysts might offer better performance under specific conditions.[3][5]
-
-
Sub-optimal Catalyst Performance: The effectiveness of the acid catalyst can be compromised. Ensure the catalyst (e.g., sulfuric acid) is concentrated and has not been degraded by atmospheric moisture.[6]
Question: I am observing significant amounts of unreacted 2,3-dimethylbutanoic acid in my final product. How can I improve the conversion rate?
Answer:
The presence of unreacted starting material is a clear indication that the reaction has not gone to completion. To improve the conversion rate:
-
Review your Reaction Conditions:
-
Catalyst: Ensure you are using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][3]
-
Temperature: The reaction should be conducted at reflux to ensure a sufficient reaction rate.[1][6]
-
Reaction Time: Due to steric hindrance, a longer reaction time (e.g., several hours) may be necessary.[5]
-
-
Shift the Equilibrium: As Fischer esterification is an equilibrium-controlled reaction, you must take steps to favor product formation.[2][3] The most common strategies are:
-
Alternative Esterification Methods: If Fischer esterification continues to give poor conversion, consider methods better suited for sterically hindered acids, such as Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[4]
Question: My purified product is not pure, and I suspect the presence of byproducts. What are the likely impurities and how can I avoid them?
Answer:
Besides unreacted starting materials, several byproducts can contaminate your final product.
-
Hydrolysis: If the product is exposed to water during workup or storage, especially under acidic or basic conditions, it can hydrolyze back to 2,3-dimethylbutanoic acid and methanol.[5] Ensure all workup steps are performed under anhydrous conditions where possible and that the final product is stored in a dry environment.
-
Side Reactions from Catalyst: Depending on the catalyst and reaction conditions, side reactions can occur. For instance, some catalysts might promote the formation of N-methyl byproducts, although this is less common in a standard Fischer esterification.[5]
-
Purification Issues: Inefficient purification can lead to residual starting materials, catalyst, or solvents in the final product.
-
Washing: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid catalyst and unreacted carboxylic acid. Follow this with a brine wash to remove excess water.[1]
-
Distillation: Fractional distillation is an effective method for separating the ester from non-volatile impurities and byproducts with different boiling points.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer esterification of 2,3-dimethylbutanoic acid with methanol using a strong acid catalyst, such as sulfuric acid.[3][6] This reaction is typically run under reflux conditions.[6]
Q2: How does the choice of catalyst affect the reaction yield?
A2: The catalyst plays a significant role in both the reaction rate and the final yield. Different catalysts have different optimal operating conditions. For example, zinc acetate (B1210297) has been shown to provide a high yield (89%) at elevated temperatures (180°C), while a K₂CO₃/DMSO system can achieve a 95% yield at a lower temperature (90°C).[5] Sulfuric acid is a cost-effective option that can provide good yields (around 78%) under standard reflux conditions.[5]
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield of this compound, you should focus on:
-
Temperature: Running the reaction at the appropriate temperature (typically reflux) is crucial for the reaction rate.
-
Reaction Time: Allowing sufficient time for the reaction to reach equilibrium is important, especially given the steric hindrance of the substrate.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction's efficiency.[5]
-
Removal of Water: As a reversible reaction, removing the water byproduct is one of the most effective ways to drive the reaction to completion and increase the yield.[2][3]
-
Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive alcohol, can shift the equilibrium towards the product.[2][3]
Q4: What is a typical work-up and purification procedure for this synthesis?
A4: A standard work-up procedure involves:
-
Cooling the reaction mixture.
-
Adding water to separate the aqueous and organic layers.
-
Carefully removing the aqueous layer.
-
Washing the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a wash with brine.[1]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[1]
-
Filtering to remove the drying agent.
-
Removing the solvent under reduced pressure.
-
Purifying the crude product, typically by distillation, to obtain the pure ester.[6]
Data Presentation
Table 1: Comparison of Catalyst Performance in this compound Synthesis [5]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
| K₂CO₃/DMSO | 90 | 12 | 95 | Ambient pressure, no racemization |
| Zn(OAc)₂ (anhydrous) | 180 | 7 | 89 | High-temperature stability |
| H₂SO₄ | 65 | 6 | 78 | Low cost |
Experimental Protocols
Detailed Methodology for Fischer Esterification of 2,3-dimethylbutanoic acid
This protocol is a general guideline for the synthesis of this compound via Fischer esterification.
Materials:
-
2,3-dimethylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylbutanoic acid and an excess of anhydrous methanol. Methanol can often serve as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.[1][6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[1]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter the mixture to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude ester by fractional distillation to obtain pure this compound.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
- 6. community.wvu.edu [community.wvu.edu]
Troubleshooting Poor Resolution in GC Analysis of Butanoate Esters: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor resolution in the gas chromatography (GC) analysis of butanoate esters. The following question-and-answer format directly addresses common issues encountered during these analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My chromatogram shows poor resolution between butanoate ester peaks. What are the common causes and how can I fix it?
Poor resolution in GC analysis, where peaks are not well separated, can stem from several factors. The primary causes are peak tailing, peak fronting, and co-elution. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
What is peak tailing and how does it affect my analysis?
Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] This distortion can lead to inaccurate peak integration and reduced resolution between closely eluting peaks.[2]
Q: What causes peak tailing in the analysis of butanoate esters?
A: Several factors can contribute to peak tailing:
-
Active Sites: Unwanted interactions between the analyte and active sites in the GC system (e.g., inlet liner, column) are a common cause.[2][3] For polar compounds like esters, these interactions can be significant.
-
Column Contamination: Accumulation of non-volatile residues on the column can create active sites and lead to peak tailing.[4][5]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can cause peak distortion.[4][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][3]
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause poor peak shape.[4]
Q: How can I troubleshoot and resolve peak tailing?
A: The following table summarizes troubleshooting steps for peak tailing:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Active Sites | Use a deactivated inlet liner and/or a column specifically designed for polar analytes. Consider using an end-capped column.[2] | Symmetrical peak shape for polar analytes. |
| Column Contamination | Bake out the column at a high temperature as recommended by the manufacturer.[5][7] If tailing persists, trim the first few centimeters of the column from the inlet side.[7] | Restoration of symmetrical peak shapes. |
| Improper Column Installation | Re-cut the column ensuring a clean, square cut. Re-install the column according to the manufacturer's instructions for the correct insertion depth.[6] | Improved peak symmetry. |
| Column Overload | Reduce the injection volume or dilute the sample.[1][3] | Sharper, more symmetrical peaks. |
| Solvent/Stationary Phase Mismatch | Ensure the sample solvent is compatible with the stationary phase. For example, using a non-polar solvent like hexane (B92381) with a polar stationary phase like WAX can lead to issues.[6] | Improved peak shape, especially for early eluting peaks. |
What is peak fronting and why is it happening in my chromatogram?
Peak fronting is the inverse of peak tailing, where the front of the peak is broader than the back.[1] This phenomenon can also compromise resolution and quantification.
Q: What are the primary causes of peak fronting?
A: The most common causes of peak fronting are:
-
Column Overload: This is the most frequent cause, where too much sample is introduced, leading to saturation of the stationary phase.[1][3][6][8]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is too strong or has a significantly different polarity compared to the stationary phase, it can cause peak fronting, especially for early eluting peaks.[8]
-
Column Degradation: Physical changes to the column, such as a collapsed bed, can lead to peak fronting.[1]
Q: What steps can I take to eliminate peak fronting?
A: The following table outlines solutions for peak fronting:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Column Overload | Decrease the injection volume or the concentration of the sample.[3][8] Alternatively, use a column with a higher capacity (thicker film or wider internal diameter).[8][9] | Symmetrical peaks. |
| Incompatible Sample Solvent | Prepare the sample in a solvent that is more compatible with the stationary phase.[8] | Improved peak shape for early eluting compounds. |
| Column Degradation | Replace the column if other troubleshooting steps fail to resolve the issue.[1] | Restoration of expected peak shapes. |
My peaks are overlapping (co-eluting). How can I improve their separation?
Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak.[10][11] This is a critical issue as it prevents accurate identification and quantification.
Q: What leads to co-elution of butanoate esters?
A: Co-elution can be caused by:
-
Inadequate Column Selectivity: The stationary phase may not have the right chemical properties to differentiate between the analytes.[10] Butanoate esters with similar boiling points or polarities can be challenging to separate.
-
Suboptimal Temperature Program: The oven temperature program may not be optimized to achieve separation.
-
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas affects the time analytes spend in the stationary phase.[3]
-
Insufficient Column Efficiency: A shorter or wider column may not provide enough theoretical plates for a difficult separation.
Q: How can I resolve co-eluting peaks?
A: The following table provides strategies to improve the separation of co-eluting peaks:
| Parameter | Troubleshooting Action | Expected Outcome |
| Column Selectivity | Switch to a column with a different stationary phase polarity. For esters, both non-polar (e.g., DB-5) and polar (e.g., DB-WAX) columns can be used, with the choice depending on the sample matrix.[12] | Altered elution order and improved separation. |
| Temperature Program | Decrease the initial oven temperature or reduce the ramp rate. This increases the interaction time of the analytes with the stationary phase.[13][14] | Increased retention times and better resolution. |
| Carrier Gas Flow Rate | Optimize the carrier gas flow rate (or linear velocity) for the column dimensions and carrier gas type (e.g., Helium, Hydrogen).[15] | Improved peak separation and efficiency. |
| Column Efficiency | Use a longer column or a column with a smaller internal diameter to increase the number of theoretical plates.[13] | Sharper peaks and better resolution. |
Experimental Protocols
Protocol 1: GC Column Conditioning (Bake-out)
This protocol is essential for removing contaminants from the column and improving peak shape.
-
Disconnect the column from the detector. This prevents contamination of the detector.
-
Set the carrier gas flow. Ensure the carrier gas is flowing through the column at the recommended rate. Never heat a column without carrier gas flow. [16]
-
Program the oven temperature. Slowly ramp the oven temperature to the maximum isothermal temperature recommended by the column manufacturer.
-
Hold the temperature. Maintain this temperature for 1-2 hours.[5]
-
Cool the oven. Allow the oven to cool down completely before reconnecting the column to the detector.
Protocol 2: Column Trimming
This procedure is used to remove contaminated sections of the column inlet.
-
Cool the GC oven and inlet.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end.[7]
-
Flex the column at the score to create a clean, square break.
-
Wipe the end of the column with a lint-free cloth dampened with a suitable solvent (e.g., methanol (B129727) or acetone).
-
Reinstall the column in the inlet, ensuring the correct insertion depth.
Visualization of Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common GC resolution problems.
Caption: A logical workflow for troubleshooting poor resolution in GC analysis.
Caption: Common causes of peak tailing in gas chromatography.
By systematically addressing these common issues, researchers can significantly improve the resolution of their GC analysis of butanoate esters, leading to more accurate and reliable results.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. GC Troubleshooting—Fronting Peaks [restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Common Gas Chromatography Problems | Master the Basics [masontechnology.ie]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of Methyl 2,3-dimethylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methyl 2,3-dimethylbutanoate.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound, focusing on issues arising from matrix effects.
Question: I am observing poor reproducibility and inconsistent quantification of this compound in my samples. What could be the cause and how can I address it?
Answer:
Poor reproducibility and inaccurate quantification are classic signs of uncompensated matrix effects. Matrix effects refer to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of your results.[1]
Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to confirm and quantify the extent of the matrix effect. The post-extraction spike method is a widely used quantitative approach.[2]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[1][3] Consider the following techniques:
-
Solid-Phase Extraction (SPE): For aqueous samples, a reversed-phase sorbent (e.g., C18) can be effective at retaining the relatively non-polar this compound while allowing polar interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): An LLE with a non-polar organic solvent such as hexane (B92381) or ethyl acetate (B1210297) can effectively extract this compound from an aqueous matrix, leaving behind many interfering substances.[3]
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components but may compromise the limit of quantification if the analyte concentration is low.[4]
-
-
Refine Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression or enhancement.[1]
-
Gradient Elution: Employ a shallow gradient around the elution time of your analyte to improve resolution from closely eluting matrix components.[2]
-
Column Chemistry: If co-elution persists with a standard C18 column, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter selectivity.[2]
-
-
Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[5] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[5] If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used, but with potentially less accurate correction.
Question: My this compound peak shows significant ion suppression when analyzing samples in a complex matrix like fruit juice. How can I mitigate this?
Answer:
Significant ion suppression is often caused by high concentrations of co-eluting matrix components that compete with the analyte for ionization.[6] In matrices like fruit juice, sugars, organic acids, and phenolic compounds are common sources of interference.
Mitigation Strategies:
-
Enhanced Sample Cleanup: A simple protein precipitation or "dilute and shoot" method may not be sufficient for complex matrices. A more rigorous sample cleanup is necessary.
-
Solid-Phase Extraction (SPE): A well-optimized SPE method can effectively remove sugars and other polar interferences.
-
Liquid-Liquid Extraction (LLE): LLE can isolate the relatively non-polar this compound from the complex aqueous environment of fruit juice.
-
-
Chromatographic Optimization:
-
Divert Valve: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste, preventing them from entering the mass spectrometer and contaminating the ion source.[7]
-
Column Selection: Consider a column with a different selectivity to better separate the analyte from the interfering matrix components.
-
-
Matrix-Matched Calibration: If extensive sample cleanup is not feasible, preparing calibration standards in a blank matrix extract that closely matches the study samples can help to compensate for the matrix effect.[1] This ensures that the standards and the analyte experience similar ionization suppression.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, this compound, by co-eluting compounds from the sample matrix.[1] These interfering components can be endogenous to the sample (e.g., salts, lipids, sugars) or introduced during sample preparation.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[8]
Q2: How can I quantitatively assess the magnitude of matrix effects for this compound?
A2: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration.[8] The ratio of these areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.
Matrix Factor (MF) Calculation:
MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Q3: What are the best sample preparation techniques to reduce matrix effects for a volatile compound like this compound?
A3: Given that this compound is a volatile ester, sample preparation methods should aim to minimize analyte loss while effectively removing non-volatile matrix components.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent technique for volatile compounds in complex matrices. The analyte is partitioned into the headspace above the sample and adsorbed onto a coated fiber, which is then desorbed into the analytical instrument. This technique effectively leaves non-volatile matrix components behind. While primarily a GC technique, with appropriate interfaces, the principles can be adapted for LC-MS.
-
Solvent Extraction: Liquid-liquid extraction (LLE) or solid-liquid extraction with a volatile, non-polar solvent can be very effective. The key is to use a solvent that has high affinity for this compound but low affinity for the interfering matrix components.[3]
-
Solid-Phase Extraction (SPE): Reversed-phase SPE can be used to retain this compound while washing away polar interferences. Elution with a suitable organic solvent will then provide a cleaner sample for analysis.[1]
Q4: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects for this compound?
A4: Yes, switching to APCI is a viable strategy to consider. APCI is generally less susceptible to matrix effects than ESI, particularly for less polar and more volatile compounds like this compound.[9] However, APCI may have limitations in terms of sensitivity for certain compounds.[9] It is advisable to evaluate both ionization techniques during method development to determine the best approach for your specific application.
Data Presentation
Table 1: Matrix Effect Assessment of this compound in Various Matrices
| Matrix | Sample Preparation Method | Matrix Factor (MF) | Observed Effect |
| Fruit Juice | Dilute and Shoot | 0.45 | Significant Ion Suppression |
| Fruit Juice | Liquid-Liquid Extraction | 0.88 | Minor Ion Suppression |
| Wine | Dilute and Shoot | 0.62 | Moderate Ion Suppression |
| Wine | Solid-Phase Extraction | 0.95 | Minimal Matrix Effect |
| Plasma | Protein Precipitation | 0.38 | Severe Ion Suppression |
| Plasma | Solid-Phase Extraction | 0.91 | Minor Ion Suppression |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual matrix effects will vary depending on the specific sample and analytical conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare a Neat Standard Solution: Dissolve the this compound reference standard in the initial mobile phase to a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., fruit juice, plasma) using your established sample preparation protocol (e.g., LLE or SPE).
-
Prepare the Post-Spiked Sample: Spike the blank matrix extract with the this compound reference standard to the same final concentration as the neat standard solution.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-spiked sample using your LC-MS method.
-
Calculate the Matrix Factor: Use the peak areas obtained to calculate the Matrix Factor as described in FAQ Q2.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the sample (e.g., 1 mL of plasma or diluted fruit juice) to remove any particulates.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
Mandatory Visualization
Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
Validation & Comparative
GC-MS vs. LC-MS for the Analysis of Synthetic Cannabinoids: A Comparative Guide
The ever-evolving landscape of synthetic cannabinoids (SCs) presents a significant challenge for forensic, clinical, and research laboratories. As new analogs are synthesized to circumvent regulations, analytical methods must be robust, sensitive, and adaptable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary analytical techniques employed for the identification and quantification of these compounds. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in selecting the appropriate methodology.
Core Principles and Workflow
Both GC-MS and LC-MS are powerful hyphenated techniques that couple a separation method with a detection method. The choice between them hinges on the physicochemical properties of the analytes, the required sensitivity, and the desired throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Volatilized analytes travel through the column at different rates, elute at characteristic retention times, and are then ionized (typically by electron ionization - EI), fragmented, and detected by the mass spectrometer. For many synthetic cannabinoids, a chemical modification step known as derivatization is necessary to increase their volatility and thermal stability.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.[2] After separation, the analyte is ionized (commonly via electrospray ionization - ESI) and detected. Tandem mass spectrometry (MS/MS) is frequently used to enhance selectivity and sensitivity.
Below is a diagram illustrating the general analytical workflows for both techniques.
Performance Comparison
The selection of an analytical technique is a trade-off between various performance characteristics. The following table summarizes the key differences between GC-MS and LC-MS for synthetic cannabinoid analysis.
| Feature | GC-MS | LC-MS / LC-MS/MS |
| Analyte Suitability | Best for volatile and thermally stable compounds. Many SCs require derivatization. | Wide applicability, including non-volatile, polar, and thermally labile compounds.[2] |
| Derivatization | Often mandatory to prevent decarboxylation of acidic cannabinoids and degradation of amide-based SCs.[1][3] | Generally not required, simplifying sample preparation.[4] |
| Identification | Excellent. Relies on standardized, reproducible EI fragmentation patterns and extensive spectral libraries (NIST, SWGDRUG).[3] | High specificity, especially with MS/MS (MRM mode).[5] High-resolution MS (HRMS) allows for formula determination of unknown analogs.[6][7] |
| Sensitivity | Good, with LODs often in the low ng/mL range. Can be improved with specific techniques. | Excellent, often superior to GC-MS. LODs/LOQs can reach sub-ng/mL or pg/mL levels.[8] |
| Throughput & Speed | Generally slower due to longer run times and the additional derivatization step. | Higher throughput is possible with modern UHPLC systems, with run times often under 10 minutes.[5][9] |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to ESI-based LC-MS. | Can be prone to matrix effects from co-eluting substances, requiring careful method development and often the use of internal standards. |
| Metabolite Analysis | Can analyze metabolites, but derivatization may be complex. | Ideal for analyzing conjugated metabolites (e.g., glucuronides) after a simple hydrolysis step.[10][11] |
Quantitative Data Summary
Sensitivity is a critical parameter in forensic and clinical toxicology. The tables below summarize reported limits of quantification (LOQ) and recovery data for representative synthetic cannabinoids using both techniques.
Table 1: Limits of Quantification (LOQ) for Selected Synthetic Cannabinoids
| Compound | Technique | LOQ (ng/mL) | Matrix |
| AB-FUBINACA | GC-MS | 0.15 µg/mL (150 ng/mL) | Seized Material |
| AB-CHMINACA | GC-MS | 17.89 µg/mL (17890 ng/mL) | Seized Material |
| 5F-MDMB-PICA | GC-MS/MS | 0.5 | Blood |
| JWH-018 Metabolites | LC-MS | 2 | Urine |
| JWH-073 Metabolites | LC-MS | 2 | Urine |
| Various (32 SCs) | LC-MS/MS | 0.5 | Urine |
| JWH-122 | LC-MS/MS | 0.01 | Urine |
| 5F-ADB | LC-MS/MS | 0.03 | Urine |
| JWH-018 | LC-MS/MS | 0.25 | Oral Fluid |
Note: Direct comparison can be complex due to variations in instrumentation, sample matrix, and validation protocols.
Table 2: Recovery Percentages for Selected Synthetic Cannabinoids
| Compound Class | Technique | Recovery Range (%) | Matrix |
| Various (32 SCs) | LC-MS/MS | 48 - 104 | Urine |
| Various (12 SCs) | LC-MS/MS | 92 - 110 | Herbal/Tablet |
| Various (11 SCs) | LC-MS/MS | 69.9 - 118.39 | Urine |
| 5F-MDMB-PICA | GC-MS/MS | ~82 - 91 | Blood |
| 5F-CUMYL-PICA | GC-MS/MS | ~82 - 91 | Blood |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for both LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Synthetic Cannabinoids in Urine
This protocol is a composite based on common practices described in the literature.[2][9][10]
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an internal standard solution.
-
Add 200 µL of β-glucuronidase enzyme solution in a phosphate (B84403) buffer (pH ~4-6).[12]
-
Incubate the mixture at 60°C for 2-3 hours to cleave glucuronide conjugates.[10][12]
-
Allow the sample to cool and centrifuge to pellet any precipitates.[10]
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Load the hydrolyzed supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 80:20 water:acetonitrile).[6]
-
LC System: Utilize a UHPLC system with a C18 or PFP core-shell column.[9][10]
-
Mobile Phase: Use a gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in methanol/acetonitrile.
-
MS System: Employ a triple quadrupole mass spectrometer (QqQ) in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor two or three multiple reaction monitoring (MRM) transitions for each analyte for confident identification and quantification.
-
GC-MS Protocol for Synthetic Cannabinoids in Seized Material
This protocol is based on methodologies for analyzing seized herbal materials or powders.[13][14]
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 10 mg of the homogenized herbal material.
-
Add 10 mL of methanol and an internal standard.
-
Extract using ultrasonication for 10-15 minutes.[8]
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Derivatization (Silylation):
-
Transfer an aliquot (e.g., 100 µL) of the extract to a clean vial and evaporate to dryness under nitrogen.
-
Add 25 µL of a silylating agent, such as Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[1][12]
-
-
Analysis:
-
GC System: Use a gas chromatograph with a low-polarity capillary column (e.g., DB-5MS or HP-5MS).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode. Set the inlet temperature to 280°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Program: Implement a temperature program, for example, starting at 150°C, holding for 1 minute, and ramping to 300°C.
-
MS System: Use a single quadrupole or ion trap mass spectrometer.
-
Ionization: Operate in electron ionization (EI) mode at 70 eV.
-
Detection: Scan a mass range of m/z 40-550. Identify compounds by comparing their retention times and mass spectra to certified reference materials and established libraries (e.g., SWGDRUG, NIST).[3][13]
-
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS are indispensable tools for the analysis of synthetic cannabinoids, each with distinct advantages.
Choose GC-MS when:
-
The primary goal is unambiguous identification of known SCs in seized materials.
-
Access to extensive and standardized EI spectral libraries is crucial for legal defensibility.
-
The laboratory has well-established protocols for derivatization.
-
Matrix effects in complex biological samples are a significant concern.
Choose LC-MS/MS when:
-
High sensitivity is paramount, particularly for detecting low-concentration metabolites in biological fluids like urine, blood, or oral fluid.[8][15]
-
High throughput is required for screening a large number of samples.
-
The targets include thermally unstable or high molecular weight SCs that are not amenable to GC.[2]
-
The analysis involves a wide range of compounds, including new and emerging analogs, where the flexibility of MS/MS or the identification power of HRMS is beneficial.[5][6]
Ultimately, for comprehensive forensic and clinical analysis, laboratories often benefit from having both capabilities. LC-MS/MS can be used for initial high-throughput screening and quantification, while GC-MS can serve as a powerful, orthogonal technique for confirmation, leveraging its robust spectral libraries for definitive identification.[7]
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. gcms.cz [gcms.cz]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Comparative Analysis of Methyl 2,3-dimethylbutanoate and Other CB2 Receptor Agonists: A Guide for Researchers
While identified as a synthetic cannabinoid and a CB2 receptor agonist, specific quantitative data on the binding affinity and functional potency of Methyl 2,3-dimethylbutanoate are not available in the reviewed literature[1]. One source notes its high affinity for the human liver CB2 receptor, though without providing specific metrics[1]. In contrast, a significant body of research exists for other selective CB2 receptor agonists, providing a basis for comparison should data for this compound become available.
Comparative Pharmacological Data of Selected CB2 Receptor Agonists
To facilitate a comparative understanding, the following tables summarize the binding affinity (Ki) and functional potency (EC50) of several well-characterized CB2 receptor agonists. These values are critical in determining a compound's potential as a therapeutic agent.
| Compound | Receptor | Species | Kᵢ (nM) | Reference |
| This compound | CB2 | Human | Data Not Available | |
| JWH-133 | CB2 | Human | 3.4 | |
| AM1241 | CB2 | Human | 7.1 | |
| HU-308 | CB2 | Human | 22.7 | |
| GP1a | CB2 | Human | ~158 (pEC₅₀=7.1) |
Table 1: Comparative Binding Affinities (Kᵢ) of CB2 Receptor Agonists. This table highlights the affinity of each compound for the CB2 receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Assay Type | Species | EC₅₀ (nM) | Reference |
| This compound | - | - | Data Not Available | |
| JWH-133 | cAMP | Human | Data Not Available | |
| AM1241 | cAMP | Human | 190 | |
| HU-308 | cAMP | Human | 5.57 | |
| GP1a | cAMP | Human | Data Not Available |
Table 2: Comparative Functional Potencies (EC₅₀) of CB2 Receptor Agonists. This table showcases the concentration of each agonist required to elicit a half-maximal response in a functional assay, indicating its potency.
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor, a G protein-coupled receptor (GPCR), initiates several intracellular signaling cascades. The canonical pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and induce the recruitment of β-arrestins, which play roles in receptor desensitization and G protein-independent signaling.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used to characterize CB2 receptor agonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound for the CB2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate the CB2 receptor and modulate the intracellular levels of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing the human CB2 receptor are cultured in appropriate media.
-
Assay Procedure: Cells are incubated with the test compound at various concentrations. Subsequently, adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.
-
Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified. A dose-response curve is generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compound.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated CB2 receptor, providing insights into receptor desensitization and G protein-independent signaling.
Methodology:
-
Cell Line Generation: A cell line is engineered to co-express the CB2 receptor and a β-arrestin protein tagged with a reporter molecule (e.g., a fragment of β-galactosidase or a fluorescent protein).
-
Assay Procedure: The cells are treated with the test compound at various concentrations.
-
Detection: Agonist-induced recruitment of β-arrestin to the CB2 receptor brings the reporter components into proximity, generating a detectable signal (e.g., luminescence or FRET).
-
Data Analysis: A dose-response curve is constructed to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment, indicating the compound's potency and efficacy in activating this pathway.
Conclusion
While this compound has been identified as a CB2 receptor agonist, a comprehensive understanding of its pharmacological profile requires quantitative experimental data. The comparative data and detailed protocols provided in this guide for well-established CB2 agonists offer a framework for the future evaluation of this compound and other novel compounds. Such studies are essential for advancing the development of selective CB2 receptor modulators for therapeutic applications.
References
A Comparative Pharmacological Profile: JWH-018 versus Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of two synthetic cannabinoids: JWH-018 and Methyl 2,3-dimethylbutanoate. The information presented is based on available experimental data from scientific literature. While a comprehensive profile for JWH-018 is well-documented, a significant lack of publicly available quantitative data for this compound limits a direct, data-driven comparison.
Executive Summary
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the key pharmacological parameters for JWH-018 based on experimental data. No equivalent quantitative data was found for this compound.
Table 1: Pharmacological Profile of JWH-018
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 | 9.00 ± 5.00 nM | Radioligand Binding Assay | [1] |
| CB1 | ~9 nM | Radioligand Binding Assay | [2] | |
| CB1 | 1.2 ± 0.3 nM | Radioligand Binding Assay | [3] | |
| CB2 | 2.94 ± 2.65 nM | Radioligand Binding Assay | [1] | |
| CB2 | ~3 nM | Radioligand Binding Assay | [2] | |
| Functional Activity (EC50/IC50) | Human CB1 | 102 nM (EC50) | - | [1] |
| Human CB2 | 133 nM (EC50) | - | [1] | |
| CB1 (cAMP Inhibition) | 14.7 nM (EC50) | cAMP Accumulation Assay | [2] | |
| CB1 (ERK1/2 Phosphorylation) | 4.4 nM (EC50) | MAPK Assay | [2] | |
| CB1 (Receptor Internalization) | 2.8 nM (EC50) | - | [2] | |
| CB1 (Inhibition of Excitatory Postsynaptic Currents) | 14.9 nM (IC50) | Electrophysiology | [2] | |
| Efficacy | CB1 & CB2 | Full Agonist | Various Functional Assays | [1][4] |
Pharmacological Profile of this compound
Qualitative assessments identify this compound as a synthetic cannabinoid that functions as an agonist at the CB2 receptor.[5][6] It is suggested to have a high affinity for the human liver CB2 receptor.[5] However, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) at the CB2 receptor are not available in the reviewed literature. Further research is required to elucidate its complete pharmacological profile.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 30540-29-5 | FBA54029 [biosynth.com]
- 6. Buy this compound (EVT-2713633) | 30540-29-5 [evitachem.com]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical validated analytical methods for the quantification of Methyl 2,3-dimethylbutanoate, a key intermediate and component in various chemical and pharmaceutical processes. The selection of a robust and reliable analytical method is critical for ensuring product quality and regulatory compliance. This document outlines the performance of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by detailed experimental protocols and validation data structured according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative performance characteristics of hypothetical GC-FID and HPLC-UV methods for the analysis of this compound.
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | ICH Q2(R2) Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 80-120% of the test concentration for assay[6] |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2%[2] |
| - Intermediate Precision | 1.20% | 1.50% | ≤ 2%[2] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 | Signal-to-Noise ratio of 3:1[6] |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 5.0 | Signal-to-Noise ratio of 10:1[6] |
| Specificity | No interference from placebo and degradation products | No interference from placebo and degradation products | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[2] |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Unaffected by minor changes in mobile phase composition and column temperature | The reliability of an analysis with respect to deliberate variations in method parameters.[7] |
Experimental Protocols
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for the quantitative analysis of this compound using GC-FID.
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC-FID Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Protocol 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This protocol describes a general procedure for the analysis of this compound by HPLC-UV. Due to the lack of a strong chromophore in this compound, detection is performed at a low UV wavelength (e.g., 210 nm).
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Mandatory Visualizations
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
Inter-laboratory Comparison for the Quantification of Methyl 2,3-dimethylbutanoate: A Best Practice Guide
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantification of methyl 2,3-dimethylbutanoate. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. This document outlines the importance of such studies, details experimental protocols, presents a hypothetical data comparison, and offers a standardized approach to ensure accurate and reproducible quantification of this compound.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are crucial for evaluating the performance of analytical methods and the competence of laboratories.[1][2][3][4] These studies involve multiple laboratories analyzing the same sample to assess the level of agreement in their results. The primary objectives of such a comparison for this compound quantification include:
-
Method Validation: Assessing the robustness and reproducibility of analytical methods across different laboratory environments.
-
Laboratory Performance Evaluation: Providing an objective measure of a laboratory's analytical capabilities compared to its peers.
-
Identification of Methodological Biases: Highlighting systematic errors in specific analytical procedures or instrumentation.
-
Establishment of Consensus Values: Determining a reliable concentration value for a reference material.
Participation in proficiency testing schemes is a key requirement for accreditation under standards such as ISO/IEC 17043, which specifies the general requirements for the competence of proficiency testing providers.[1][2][3][4][5]
Hypothetical Inter-laboratory Study Design
This section outlines a hypothetical study design for the quantification of this compound.
2.1 Participating Laboratories
A total of eight hypothetical laboratories (Lab A to Lab H) participated in this study. These laboratories represent a mix of academic, industrial, and contract research organizations.
2.2 Test Sample
A solution of this compound in a methanol (B129727) matrix was prepared and distributed to all participating laboratories. The nominal concentration of the analyte was 100 µg/mL. Each laboratory received a blind sample and was instructed to perform the analysis in triplicate.
2.3 Analytical Methods
Participating laboratories were requested to use their in-house validated gas chromatography (GC) method. The most common approach involves gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID).[6][7][8]
Experimental Protocols
The following are detailed experimental protocols for the quantification of this compound based on common analytical practices.
3.1 Sample Preparation
Proper sample preparation is critical for accurate quantification.[9] The following workflow outlines the key steps:
Caption: Workflow for sample preparation.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly selective and sensitive technique for the analysis of volatile compounds like this compound.[9][10]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.[11]
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Data Presentation and Comparison
The quantitative data from the eight participating laboratories are summarized in the table below. All concentrations are reported in µg/mL.
| Laboratory | Method | Result 1 | Result 2 | Result 3 | Mean | Std Dev |
| Lab A | GC-MS | 98.5 | 99.1 | 98.8 | 98.8 | 0.30 |
| Lab B | GC-FID | 102.3 | 101.8 | 102.9 | 102.3 | 0.55 |
| Lab C | GC-MS | 95.2 | 96.1 | 95.5 | 95.6 | 0.46 |
| Lab D | GC-MS | 100.5 | 100.1 | 100.9 | 100.5 | 0.40 |
| Lab E | GC-FID | 105.1 | 104.5 | 105.8 | 105.1 | 0.65 |
| Lab F | GC-MS | 97.4 | 97.9 | 97.1 | 97.5 | 0.41 |
| Lab G | GC-MS | 99.8 | 100.3 | 99.5 | 99.9 | 0.40 |
| Lab H | GC-FID | 101.2 | 100.8 | 101.5 | 101.2 | 0.36 |
4.1 Data Analysis and Interpretation
The performance of each laboratory is evaluated based on its deviation from the consensus mean and the precision of its measurements.
Caption: Logical flow for data analysis.
The consensus mean for this study is calculated to be 100.1 µg/mL with a standard deviation of 2.9 µg/mL. A Z-score is calculated for each laboratory to normalize the results and provide a standardized measure of performance.
Z-score = (Lab Mean - Consensus Mean) / Standard Deviation
| Laboratory | Mean (µg/mL) | Z-score | Performance |
| Lab A | 98.8 | -0.45 | Satisfactory |
| Lab B | 102.3 | 0.76 | Satisfactory |
| Lab C | 95.6 | -1.55 | Questionable |
| Lab D | 100.5 | 0.14 | Satisfactory |
| Lab E | 105.1 | 1.72 | Questionable |
| Lab F | 97.5 | -0.90 | Satisfactory |
| Lab G | 99.9 | -0.07 | Satisfactory |
| Lab H | 101.2 | 0.38 | Satisfactory |
A Z-score between -2 and 2 is generally considered satisfactory. Scores outside this range may indicate a systematic bias or a need for method optimization.
Conclusion and Recommendations
This guide presents a framework for an inter-laboratory comparison of this compound quantification. The hypothetical data illustrates the importance of such studies in assessing method performance and ensuring data reliability. Based on this study, the following recommendations are made:
-
Standardized Method: The development of a standardized and validated GC-MS method for the quantification of this compound is recommended to minimize inter-laboratory variability.
-
Certified Reference Material: The availability of a certified reference material for this compound would greatly enhance the accuracy and comparability of results across different laboratories.
-
Regular Proficiency Testing: Laboratories performing this analysis should participate in regular proficiency testing schemes to continuously monitor and improve their performance.
References
- 1. nata.com.au [nata.com.au]
- 2. accredit.org [accredit.org]
- 3. Proficiency testing providers / DIN EN ISO/IEC 17043 - DAkkS - German Accreditation Body [dakks.de]
- 4. Proficiency Testing [ilasaccreditation.com]
- 5. Proficiency Test Provider Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. scielo.br [scielo.br]
- 9. env.go.jp [env.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Efficacy in Methyl 2,3-dimethylbutanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2,3-dimethylbutanoate, a valuable ester in organic synthesis, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, presenting experimental data to inform catalyst selection and process optimization. The primary route to this compound is the esterification of 2,3-dimethylbutanoic acid with methanol.
Catalyst Performance Comparison
The efficacy of different catalysts for the synthesis of this compound varies significantly in terms of reaction conditions and yield. Below is a summary of quantitative data for several catalytic systems.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| K₂CO₃/DMSO | 90 | 12 | 95 | High yield at ambient pressure, no racemization.[1] |
| Anhydrous Zinc Acetate (B1210297) | 180 | 7 | 89 | High yield, suppresses N-methyl byproducts.[1] |
| Sulfuric Acid (H₂SO₄) | Reflux | Several | Not specified | Readily available and cost-effective acid catalyst.[1] |
| Candida antarctica Lipase B (CALB) | ~60 | Not specified | >80* | High specificity, mild reaction conditions, environmentally friendly. |
*Note: Data for CALB is based on the transesterification of dimethyl carbonate with linear-chain acids, as specific data for this compound synthesis is not available. However, it suggests high potential for this application.[1]
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Potassium Carbonate in DMSO (K₂CO₃/DMSO)
This method proceeds via the reaction of 2,3-dimethylbutanoic acid with dimethyl carbonate (DMC), where K₂CO₃ acts as a catalyst.
Materials:
-
2,3-dimethylbutanoic acid
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethylbutanoic acid in dimethyl sulfoxide.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 90°C under an inert atmosphere.
-
Maintain the reaction at this temperature with vigorous stirring for 12 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated and purified using standard techniques such as extraction and distillation.
Anhydrous Zinc Acetate
This protocol utilizes anhydrous zinc acetate as a catalyst for the esterification of 2,3-dimethylbutanoic acid with methanol.
Materials:
-
2,3-dimethylbutanoic acid
-
Methanol
-
Anhydrous zinc acetate (Zn(OAc)₂)
-
High-pressure reaction vessel
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Charge a high-pressure reaction vessel with 2,3-dimethylbutanoic acid, methanol, and anhydrous zinc acetate (5 wt%).
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to 180°C.
-
Maintain the reaction at this temperature with stirring for 7 hours.
-
After the reaction period, cool the vessel to room temperature.
-
The product can be isolated and purified by distillation or chromatography.
Sulfuric Acid Catalyzed Esterification
This is a classic Fischer esterification method.
Materials:
-
2,3-dimethylbutanoic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standard laboratory glassware for reflux under an inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbutanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere.
-
Maintain the reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by distillation.
Enzymatic Synthesis with Immobilized Candida antarctica Lipase B (CALB)
This protocol is based on the potential application of CALB for this synthesis, drawing from its use with structurally similar esters.[1]
Materials:
-
2,3-dimethylbutanoic acid
-
Dimethyl carbonate (DMC) or Methanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Suitable solvent (e.g., a non-polar organic solvent like hexane)
-
Orbital shaker or stirred reactor
Procedure:
-
In a sealed vessel, dissolve 2,3-dimethylbutanoic acid and the methyl donor (DMC or methanol) in the chosen solvent.
-
Add the immobilized CALB to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) with gentle agitation.
-
Monitor the conversion to this compound over time using GC or HPLC.
-
Once equilibrium or the desired conversion is reached, separate the immobilized enzyme by filtration for potential reuse.
-
Isolate and purify the product from the reaction mixture.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
Caption: Generalized workflow for this compound synthesis.
References
Stability Showdown: Branched vs. Linear Methyl Esters in Pharmaceutical Applications
A Comparative Guide for Researchers and Drug Development Professionals
The chemical stability of ester-containing molecules is a critical parameter in drug development, influencing formulation strategies, shelf-life, and ultimately, therapeutic efficacy. For researchers working with methyl esters, understanding how molecular architecture impacts stability is paramount. This guide provides an objective comparison of the stability of branched versus linear methyl esters, drawing upon established chemical principles and experimental data to inform the selection and handling of these compounds.
While direct, side-by-side quantitative data for isomeric branched and linear methyl esters is limited in published literature, a clear consensus emerges from related studies on the influence of molecular branching. This guide synthesizes these findings to provide a qualitative and theoretical comparison of their hydrolytic, oxidative, and thermal stability.
The Influence of Molecular Structure on Stability
The fundamental difference between linear and branched methyl esters lies in the arrangement of carbon atoms in the alkyl chain. This structural variation directly impacts steric hindrance around the reactive ester carbonyl group and influences intermolecular forces, which in turn dictates the molecule's susceptibility to degradation. Generally, branched alkanes are recognized as being thermodynamically more stable than their linear counterparts.[1][2][3] This inherent stability of the alkyl backbone is a contributing factor to the overall stability of the ester.
Comparative Stability Analysis
The stability of an ester is typically assessed under three key degradation pathways: hydrolysis, oxidation, and thermal stress. The presence of branching in the alkyl chain imparts distinct characteristics that influence the rate of degradation in each of these scenarios.
| Stability Type | Branched Methyl Ester | Linear Methyl Ester | Rationale |
| Hydrolytic Stability | Higher | Lower | The alkyl branches create steric hindrance around the ester's carbonyl carbon, impeding the approach of nucleophiles like water or hydroxide (B78521) ions, which is the rate-limiting step in hydrolysis.[4] This effect is more pronounced when the branching is closer to the ester group. |
| Oxidative Stability | Higher (for saturated chains) | Lower (for saturated chains) | While the primary factor for oxidative stability is the degree of unsaturation[5][6], for saturated chains, branching can enhance stability. Branched structures are generally more stable and less prone to radical formation compared to their linear isomers.[7][8] |
| Thermal Stability | Higher | Lower | Branched-chain alkyl esters have been observed to possess greater thermal stability.[7] The more compact structure and potentially stronger intermolecular forces in some branched isomers can require more energy to induce thermal decomposition.[9] |
Visualizing the Steric Effect on Hydrolysis
The diagram below illustrates the fundamental principle behind the enhanced hydrolytic stability of branched methyl esters. The branched structure physically obstructs the pathway for a nucleophilic attack on the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to the more accessible linear analogue.
Caption: Steric hindrance in branched esters impedes nucleophilic attack.
Experimental Protocols for Stability Assessment
For researchers aiming to quantify the stability of specific methyl esters, the following standardized and widely accepted methodologies are recommended.
Hydrolytic Stability Testing (Acid-Catalyzed)
This method determines the rate constant of ester hydrolysis under acidic conditions by monitoring the formation of carboxylic acid over time.
Principle: The hydrolysis of an ester in the presence of an acid catalyst follows pseudo-first-order kinetics. The rate of reaction can be determined by titrating the amount of carboxylic acid produced at various time intervals with a standardized base.[10][11]
Apparatus:
-
Constant temperature water bath
-
Burette (50 mL)
-
Pipettes (5 mL, 10 mL)
-
Conical flasks (100 mL, 250 mL)
-
Stopwatch
-
Ice bath
Reagents:
-
Methyl ester sample
-
0.5 N Hydrochloric acid (Catalyst)
-
0.2 N Sodium hydroxide (Titrant)
-
Phenolphthalein (B1677637) indicator
-
Deionized water
Procedure:
-
Pipette 100 mL of 0.5 N HCl into a 250 mL conical flask and place it in a constant temperature water bath to equilibrate.
-
Add 5 mL of the methyl ester to the flask, start the stopwatch immediately, and mix thoroughly. This is time t=0.
-
Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing ice cubes to quench the reaction.
-
Add 2-3 drops of phenolphthalein indicator and titrate the quenched solution with 0.2 N NaOH until a faint pink endpoint is reached. Record this initial volume of NaOH as V₀.[10]
-
Withdraw 5 mL aliquots at regular intervals (e.g., 10, 20, 30, 60, and 90 minutes), quench with ice, and titrate with 0.2 N NaOH as described above. Record the volume of NaOH used at each time point (Vₜ).[10]
-
To determine the final reading (V∞), heat a sealed sample of the reaction mixture in a water bath for about 15-20 minutes to drive the reaction to completion, then cool and titrate a 5 mL aliquot.[10]
-
Calculate the rate constant (k) using the first-order rate equation: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))
Oxidative Stability Testing (Rancimat Method)
The Rancimat method is an accelerated oxidation test that determines the induction period of a sample, providing a reliable measure of its resistance to oxidation.
Principle: A stream of purified air is passed through the methyl ester sample, which is held at a constant elevated temperature (typically 110 °C). The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously monitored. The time until the rapid increase in conductivity occurs is known as the oxidation induction period.[1][6][12]
Apparatus:
-
Rancimat instrument (e.g., Metrohm 893 Professional Biodiesel Rancimat)
-
Reaction vessels
-
Measuring vessels
-
Air pump and flow meter
Procedure (as per EN 14112):
-
Weigh a 3.0 g sample of the methyl ester directly into a clean, dry reaction vessel.
-
Place the vessel into the heating block of the Rancimat instrument, which is pre-heated to 110 °C.
-
Fill a measuring vessel with deionized water and place the electrode inside.
-
Connect the reaction and measuring vessels and start the airflow at a rate of 10 L/h.
-
The instrument's software will automatically monitor the conductivity and determine the induction time, which is the time elapsed until the formation of secondary oxidation products.[12]
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
TGA provides information on the thermal stability and decomposition characteristics of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Principle: A small sample of the methyl ester is placed in a high-precision balance within a furnace. The sample is heated at a constant rate, and its mass is continuously recorded. The temperature at which significant mass loss begins is an indicator of its thermal stability.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum, platinum)
-
Controlled atmosphere (e.g., nitrogen, air)
Procedure (General Method):
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the methyl ester into a sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to create a non-oxidative environment.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve and is used as a measure of thermal stability.[7] Relevant standards for thermal analysis include those from ISO and ASTM.[13]
Conclusion
For researchers and professionals in drug development, the choice between a linear and a branched methyl ester can have significant implications for the stability of the final product. Based on established principles of steric hindrance and molecular stability, branched methyl esters are expected to offer superior hydrolytic, oxidative, and thermal stability compared to their linear isomers. This enhanced stability can translate to longer shelf-life, greater formulation flexibility, and more reliable performance. When quantitative stability data is required, the detailed experimental protocols provided in this guide offer a robust framework for in-house assessment.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]
- 10. nitt.edu [nitt.edu]
- 11. egyankosh.ac.in [egyankosh.ac.in]
- 12. Oxidation stability of fatty acid methyl esters (FAME, biodiesel) | Metrohm [metrohm.com]
- 13. linseis.com [linseis.com]
Assessing Immunoassay Cross-Reactivity: A Comparative Guide for Methyl 2,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for the detection and quantification of specific molecules, known as analytes. The specificity of an immunoassay is paramount, ensuring that the antibodies used in the assay primarily bind to the target analyte. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements, including false positives or overestimation of the analyte concentration.[1] For small molecules like Methyl 2,3-dimethylbutanoate, which may have several structural isomers and related compounds, a rigorous evaluation of cross-reactivity is a critical component of assay validation.[1][2]
The most common format for assessing small molecule cross-reactivity is the competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA).[3][4] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5][6]
Potential Cross-Reactants for this compound
A critical step in assessing cross-reactivity is to identify and test structurally similar compounds. For this compound, logical candidates for cross-reactivity testing include its structural isomers and other similar esters. The degree of cross-reactivity will depend on how closely the structure of the potential cross-reactant mimics the epitope recognized by the antibody.
Hypothetical Comparison of Cross-Reactivity
The following table illustrates how cross-reactivity data for this compound could be presented. The values are hypothetical and would need to be determined experimentally. The cross-reactivity is typically expressed as a percentage relative to the target analyte.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | CC(C)C(C)C(=O)OC | 10 | 100% |
| Methyl 2,2-dimethylbutanoate | CCC(C)(C)C(=O)OC | 500 | 2% |
| Methyl 3,3-dimethylbutanoate | CC(C)(C)CC(=O)OC | 1000 | 1% |
| Ethyl 2,3-dimethylbutanoate | CC(C)C(C)C(=O)OCC | 250 | 4% |
| Methyl pentanoate | CCCC(=O)OC | >10000 | <0.1% |
| 2,3-Dimethylbutanoic acid | CC(C)C(C)C(=O)O | 800 | 1.25% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining reliable and reproducible cross-reactivity data.
Hapten Synthesis and Immunogen Preparation
For small molecules like this compound, which are not immunogenic on their own, it is necessary to first synthesize a hapten. This involves modifying the molecule to include a functional group that can be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.[7][8][9] The design of the hapten and the nature of the linker arm can significantly influence the specificity of the resulting antibodies.[10]
Competitive ELISA Protocol for Cross-Reactivity Assessment
The following is a generalized protocol for a competitive ELISA to determine the cross-reactivity of an antibody developed against this compound.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., this compound conjugated to a protein different from the immunizing carrier protein, like ovalbumin - OVA)
-
Primary antibody (specific for this compound)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
This compound standard
-
Potential cross-reactants
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., this compound-OVA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the diluted standards or cross-reactants with a fixed concentration of the primary antibody for 1 hour at 37°C.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound and for each potential cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned in the table above.[11]
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate the experimental process and the underlying logic of cross-reactivity assessment.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Logical relationship of cross-reactivity in an immunoassay.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. tandfonline.com [tandfonline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Labeling for Branched-Chain Amino Acid Metabolism Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate pathways of branched-chain amino acid (BCAA) metabolism is paramount for advancements in fields ranging from metabolic diseases to oncology. Stable isotope tracing provides a powerful tool to elucidate these complex networks. This guide offers an objective comparison of commonly used isotopic tracers for BCAA metabolism, supported by experimental principles and data presentation to inform the selection of the most appropriate tracer for specific research questions.
While the initial query focused on Methyl 2,3-dimethylbutanoate, a thorough review of scientific literature reveals its primary classification as a synthetic cannabinoid, with limited to no documented use as a tracer for metabolic studies.[1][2] Therefore, this guide will focus on established and validated isotopic tracers for BCAA metabolism, providing a robust and scientifically accurate comparison for researchers.
The catabolism of BCAAs—leucine, isoleucine, and valine—is a critical process for cellular energy and biosynthesis.[3] Isotopic labeling allows for the precise tracking of these amino acids and their metabolites through various pathways. The choice of tracer is a critical experimental design parameter that influences the scope and resolution of the metabolic insights obtained.
Comparison of Isotopic Labeling Strategies for BCAA Metabolism
The selection of an isotopic tracer for BCAA metabolism hinges on the specific metabolic pathway of interest, the analytical platform available, and the biological question being addressed. The most common stable isotopes used are Carbon-13 (¹³C) and Deuterium (²H).
| Feature | ¹³C-Labeled Tracers (e.g., [U-¹³C]-Valine) | ²H-Labeled Tracers (e.g., D₈-Valine) |
| Primary Use | Metabolic flux analysis, tracing carbon backbone transformations.[4][5] | Quantifying turnover rates, tracing metabolic pathways with minimal alteration of biochemical properties.[6] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[7] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[6] |
| Kinetic Isotope Effect | Generally minimal, as the mass difference between ¹²C and ¹³C is relatively small. | Can be significant in reactions involving C-H bond cleavage, potentially altering reaction rates. |
| Cost | Typically higher due to the more complex synthesis of ¹³C-enriched precursors. | Generally lower cost for deuterated starting materials. |
| Metabolic Fate | The ¹³C label is stably incorporated into the carbon skeleton of metabolites, allowing for detailed tracking of carbon transitions.[4] | The ²H label can be lost in exchange reactions, particularly in aqueous environments, which needs to be considered in data interpretation. |
Key Tracers for BCAA Metabolic Pathways
The most direct and informative approach to studying BCAA metabolism is to use the amino acids themselves or their immediate metabolites as tracers.
| Tracer | Primary Metabolic Pathway Traced | Key Research Applications |
| [U-¹³C]-Leucine | Leucine catabolism, entry into the TCA cycle via acetyl-CoA, protein synthesis. | Investigating metabolic reprogramming in cancer, studying insulin (B600854) resistance. |
| [U-¹³C]-Valine | Valine catabolism, entry into the TCA cycle via succinyl-CoA.[5] | Understanding congenital metabolic disorders like Maple Syrup Urine Disease (MSUD), studying gluconeogenesis.[8] |
| [U-¹³C]-Isoleucine | Isoleucine catabolism, entry into the TCA cycle via both acetyl-CoA and succinyl-CoA. | Elucidating the contributions of BCAA to both ketogenic and glucogenic pathways. |
| ¹³C-α-Ketoisovalerate | Catabolism of valine, bypassing the initial transamination step.[8] | Investigating the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing experiments. Below are generalized protocols for in vitro cell culture studies.
Protocol 1: ¹³C-Leucine Tracing in Cultured Mammalian Cells
1. Media Preparation:
-
Prepare a custom leucine-free culture medium (e.g., DMEM).
-
Supplement the medium with all necessary components (e.g., dialyzed fetal bovine serum, glutamine, antibiotics).
-
Add a known concentration of [U-¹³C]-Leucine to the medium. Prepare a parallel control medium with unlabeled leucine.
2. Cell Culture and Labeling:
-
Seed cells in multi-well plates and allow them to reach the desired confluency.
-
Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium or control medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[10]
3. Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) pre-chilled to -80°C.
-
Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
4. Analytical Detection (LC-MS/MS):
-
Reconstitute the dried metabolite extract in a suitable solvent.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the mass isotopologues of downstream metabolites.
Visualization of Metabolic Pathways and Workflows
Diagrams are essential for visualizing the flow of atoms in metabolic pathways and the overall experimental design.
Caption: Catabolic pathways of branched-chain amino acids.
Caption: General experimental workflow for stable isotope tracing in cell culture.
Conclusion
The selection of an appropriate isotopic tracer is a critical determinant for the successful investigation of BCAA metabolism. While ¹³C-labeled tracers are invaluable for detailed metabolic flux analysis, ²H-labeled tracers offer a cost-effective alternative for turnover studies, provided the potential for kinetic isotope effects is considered. For targeted inquiries into BCAA catabolism, direct labeling of leucine, valine, isoleucine, or their corresponding α-keto acids provides the most precise and interpretable data. By carefully considering the experimental objectives and the characteristics of each tracer, researchers can effectively harness the power of stable isotope labeling to unravel the complexities of BCAA metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 30540-29-5 | FBA54029 [biosynth.com]
- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 4. Comparative 13C metabolic flux analysis of pyruvate dehydrogenase complex-deficient, L-valine-producing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo2H/13C flux analysis in metabolism research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)- and (S)-Methyl 2,3-dimethylbutanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2,3-dimethylbutanoate is recognized as a synthetic cannabinoid, a class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] These synthetic compounds often exhibit higher affinity and efficacy for the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammation and immune response.
This compound possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-Methyl 2,3-dimethylbutanoate and (S)-Methyl 2,3-dimethylbutanoate. Chirality is a critical factor in the pharmacology of many drugs, as biological targets such as receptors and enzymes are themselves chiral. This often results in significant differences in the biological activity between enantiomers, a phenomenon known as enantioselectivity.
While specific studies on the individual biological activities of (R)- and (S)-Methyl 2,3-dimethylbutanoate are not currently published, research on structurally related synthetic cannabinoids provides a strong basis for a comparative analysis.
Predicted Biological Activity: A Comparative Overview
Based on the structure-activity relationships of other chiral synthetic cannabinoids, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different affinities and efficacies at the CB1 and CB2 receptors.
General Activity of this compound (as a racemate):
-
Acts as an agonist at the CB2 receptor.[1]
-
Binds with high affinity to the human liver CB2 receptor.[1]
-
Exhibits a depressant effect on the central nervous system and has anticholinergic properties.[1]
Hypothesized Enantioselective Activity:
Drawing parallels from studies on other chiral synthetic cannabinoids, particularly those with a valinate ester moiety like 5F-MDMB-PINACA, a clear difference in activity between the enantiomers of this compound can be predicted. For 5F-MDMB-PINACA, the (S)-enantiomer is substantially more potent at both CB1 and CB2 receptors than the (R)-enantiomer.[2]
Therefore, it is hypothesized that:
-
(S)-Methyl 2,3-dimethylbutanoate is the more potent enantiomer at both CB1 and CB2 receptors. It is expected to be a full agonist with high efficacy.
-
(R)-Methyl 2,3-dimethylbutanoate is likely to be significantly less potent at both receptors. Its efficacy may also be lower compared to the (S)-enantiomer.
The following table summarizes the predicted comparative biological activities.
| Parameter | (R)-Methyl 2,3-dimethylbutanoate (Predicted) | (S)-Methyl 2,3-dimethylbutanoate (Predicted) |
| CB1 Receptor Affinity (Ki) | Lower | Higher |
| CB2 Receptor Affinity (Ki) | Lower | Higher |
| CB1 Receptor Efficacy (Emax) | Lower | Higher (Full Agonist) |
| CB2 Receptor Efficacy (Emax) | Lower | Higher (Full Agonist) |
| Psychoactivity | Weaker | Stronger |
| Immunomodulatory Potential | Weaker | Stronger |
Experimental Protocols
To empirically determine the biological activity of (R)- and (S)-Methyl 2,3-dimethylbutanoate, the following experimental protocols are recommended.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compounds: (R)- and (S)-Methyl 2,3-dimethylbutanoate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]CP-55,940), and the test compound at various concentrations.
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity of each enantiomer.
G-Protein Activation ([³⁵S]GTPγS) Assay
This functional assay measures the ability of a compound to activate the G-protein coupled to the cannabinoid receptor, indicating its efficacy as an agonist.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds: (R)- and (S)-Methyl 2,3-dimethylbutanoate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with GDP for 15 minutes at 30°C.
-
Add the test compound at various concentrations and [³⁵S]GTPγS.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each enantiomer.
Visualization of Key Concepts
Experimental Workflow for Cannabinoid Receptor Activity
Caption: Workflow for determining cannabinoid receptor binding and functional activity.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a cannabinoid receptor agonist.
Conclusion
While direct experimental evidence is lacking, the established principles of stereochemistry in the pharmacology of synthetic cannabinoids strongly suggest that the (S)-enantiomer of this compound is the more biologically active form. It is predicted to have higher affinity and efficacy at both CB1 and CB2 receptors compared to the (R)-enantiomer. This guide provides a framework for the anticipated differences in their biological profiles and outlines the necessary experimental protocols to validate these hypotheses. Further research involving the separate synthesis and pharmacological evaluation of these enantiomers is crucial to definitively characterize their individual properties and to better understand the structure-activity relationships within this class of synthetic cannabinoids. Such studies are essential for advancing our knowledge in the fields of pharmacology, toxicology, and drug development.
References
- 1. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Chiral Butanoates
For Researchers, Scientists, and Drug Development Professionals
Chiral butanoates, particularly ethyl and methyl 3-hydroxybutanoate, are crucial building blocks in the pharmaceutical industry for the synthesis of a wide range of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of these intermediates often dictates the efficacy and safety of the final drug product. This guide provides an objective comparison of the most common synthetic routes to chiral butanoates, focusing on enzymatic reduction, chemo-catalytic asymmetric hydrogenation, enzymatic kinetic resolution, and asymmetric aldol (B89426) reactions. The performance of these methods is evaluated based on key metrics such as enantiomeric excess (e.e.), chemical yield, and reaction conditions, supported by experimental data from the literature.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for various synthetic routes to chiral butanoates and related compounds, offering a clear comparison of their performance.
| Synthetic Route | Catalyst/Enzyme | Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Enzymatic Reduction | Baker's Yeast | Ethyl acetoacetate (B1235776) | (S)-Ethyl 3-hydroxybutanoate | - | 25-30 | 48-72 | 59-76 | 85-97 |
| Recombinant E. coli expressing reductase | Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | - | 30 | 12 | >95 | >99 | |
| Asymmetric Hydrogenation | Ru-BINAP | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 0.05 | 80 | 12 | 100 | 99 |
| [Ir(cod)Cl]₂ / Chiral Ligand | Ethyl 4-chloroacetoacetate | Ethyl 4-chloro-3-hydroxybutanoate | 1 | 25 | 24 | 98 | 95 | |
| Enzymatic Kinetic Resolution | Candida antarctica lipase (B570770) B (CALB) | Racemic 1-phenylethanol | (R)-1-phenylethyl acetate (B1210297) & (S)-1-phenylethanol | - | 40 | 24 | ~50 (for each) | >99 |
| Pseudomonas cepacia lipase | Racemic ethyl 3-hydroxybutanoate | (R)-Ethyl 3-acetoxybutanoate & (S)-Ethyl 3-hydroxybutanoate | - | 25 | 48 | 45 (ester) | >95 | |
| Asymmetric Aldol Reaction | Chiral Proline-derived organocatalyst | Cyclohexanone and p-nitrobenzaldehyde | Chiral β-hydroxy ketone | 20 | RT | 12-24 | 95-99 | 90-99 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Enzymatic Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol describes the asymmetric reduction of a β-keto ester to the corresponding (S)-β-hydroxy ester using commercially available baker's yeast (Saccharomyces cerevisiae).
Materials:
-
Baker's Yeast (200 g)
-
Sucrose (B13894) (500 g)
-
Ethyl acetoacetate (40 g)
-
Tap Water (2.6 L)
-
Celite (80 g)
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
A 4-L three-necked round-bottomed flask equipped with a mechanical stirrer is charged with 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast.
-
The mixture is stirred for 1 hour at approximately 30°C.
-
20.0 g of ethyl acetoacetate is added, and the fermenting suspension is stirred for another 24 hours at room temperature.
-
A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is then added, followed 1 hour later by an additional 20.0 g of ethyl acetoacetate.
-
Stirring is continued for 50–60 hours at room temperature. The reaction progress can be monitored by gas chromatography.
-
Upon completion, 80 g of Celite is added to the mixture, and it is filtered through a sintered-glass funnel.
-
The filtrate is saturated with sodium chloride and extracted five times with 500-mL portions of ethyl ether.
-
The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator.
-
The residue is fractionally distilled under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate.
Chemo-Catalytic Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol details the asymmetric hydrogenation of a β-keto ester using a chiral Ruthenium-BINAP complex to produce the corresponding (R)-β-hydroxy ester with high enantioselectivity.
Materials:
-
[RuCl((R)-BINAP)]₂N(Et)₃ (or a similar Ru-BINAP precursor)
-
Methyl acetoacetate
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
A stainless-steel autoclave is charged with a solution of methyl acetoacetate in degassed methanol.
-
The Ru-BINAP catalyst is added to the autoclave under an inert atmosphere (e.g., argon or nitrogen). The substrate-to-catalyst molar ratio is typically high (e.g., 2000:1).
-
The autoclave is sealed, purged with hydrogen gas several times, and then pressurized with hydrogen to the desired pressure (e.g., 100 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 80°C) for a set period (e.g., 12 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield (R)-(-)-methyl 3-hydroxybutanoate.
Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
This protocol describes the kinetic resolution of a racemic secondary alcohol using Candida antarctica lipase B (CALB), a widely used and highly selective enzyme. This serves as a representative example for the resolution of chiral hydroxybutanoates.
Materials:
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Racemic 1-phenylethanol
-
Acyl donor (e.g., vinyl acetate or ethyl acetate)
-
Organic solvent (e.g., hexane (B92381) or toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a flask containing the racemic alcohol dissolved in an organic solvent, the immobilized lipase is added.
-
The acyl donor (typically 0.5 to 1.0 equivalents with respect to one enantiomer) is added to the mixture.
-
The reaction mixture is incubated at a specific temperature (e.g., 40°C) with shaking or stirring.
-
The progress of the reaction is monitored by gas chromatography or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the (R)-ester product.
-
The enzyme is removed by filtration. The filtrate contains the resolved products.
-
The unreacted alcohol and the formed ester are separated by column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described synthetic routes.
Caption: Workflow for Enzymatic Reduction.
Caption: Workflow for Asymmetric Hydrogenation.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2,3-dimethylbutanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Methyl 2,3-dimethylbutanoate, a flammable ester, requires a dedicated disposal protocol to mitigate risks. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound within a well-ventilated area, preferably inside a chemical fume hood.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory. This includes wearing safety goggles, chemical-resistant gloves, and a lab coat to prevent accidental exposure.[1] Due to its flammable nature, all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated from the vicinity.[2][3][4]
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound should be managed as flammable liquid hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[5]
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof container constructed from a material compatible with organic solvents.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies "Flammable Liquid." The full chemical name, "this compound," must be clearly written on the label.
-
If the waste is a mixture, all constituents and their approximate percentages must be listed on the label.[5]
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[2]
-
Flammable liquid waste should be stored in a designated flammable liquids cabinet.[1]
-
Ensure segregation from incompatible materials, such as oxidizers, acids, and bases.[5][6]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[1]
-
Place the absorbent material into a sealed, properly labeled container for hazardous waste disposal.[1]
-
For large spills, evacuate the area and follow your institution's emergency spill response procedures.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
-
Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.
-
Quantitative Data Summary
| Property/Hazard | Data/Classification | Source |
| Chemical Formula | C₇H₁₄O₂ | EvitaChem |
| Molecular Weight | 130.18 g/mol | EvitaChem |
| Physical State | Liquid (presumed) | General Chemical Knowledge |
| Flammability | Flammable Liquid (presumed, based on similar esters) | [2][3][7] |
| Primary Hazard | Risk of fire or explosion | [3][4] |
| Disposal Classification | Hazardous Waste, Flammable Liquid | [5][8] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on established best practices for the management of flammable laboratory chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
